molecular formula C9H10ClNO B1358438 3-(3-Chlorophenoxy)azetidine CAS No. 868833-95-8

3-(3-Chlorophenoxy)azetidine

Cat. No.: B1358438
CAS No.: 868833-95-8
M. Wt: 183.63 g/mol
InChI Key: NVLTWTXWRIFYFW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenoxy)azetidine is a high-purity organic compound with the CAS Number 868833-95-8 and a molecular formula of C9H10ClNO . It has a molecular weight of 183.64 g/mol . This chemical is an azetidine derivative, a class of saturated heterocyclic amines that serve as valuable building blocks in medicinal chemistry and drug discovery research . The compound features an azetidine ring linked via an oxygen bridge to a 3-chlorophenyl group, making it a useful intermediate for the synthesis of more complex molecules. Its physical properties include a predicted pKa of 9.30 ± 0.40, a boiling point of approximately 278°C, and a density of 1.236 . As a solid, it should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTWTXWRIFYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624561
Record name 3-(3-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868833-95-8
Record name 3-(3-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chlorophenoxy)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable pharmacophore due to its conformational rigidity and ability to introduce unique three-dimensional structures into molecules. This technical guide provides a comprehensive overview of the known and predicted basic properties of this compound, detailed synthetic methodologies, and a discussion of its potential biological significance based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predictive data and established experimental protocols for analogous compounds to serve as a valuable resource for researchers.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below. It is important to note that many of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
CAS Number 868833-95-8[1]
Appearance Predicted to be a solid[1]
Boiling Point (Predicted) Approximately 278°C[1]
Density (Predicted) 1.236 g/cm³[1]
pKa (Predicted) 9.30 ± 0.40[1]
Storage Temperature 2-8°C[2][3]
XlogP (Predicted) 2.4[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for forming 3-aryloxyazetidines. The most common approaches involve the N-protected derivative, N-Boc-3-(3-chlorophenoxy)azetidine, as a key intermediate. Two primary synthetic routes from N-Boc-3-hydroxyazetidine are the Mitsunobu reaction and a two-step Williamson ether synthesis.

Synthetic Workflow

The general synthetic workflow for preparing this compound hydrochloride is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine cluster_mitsunobu Mitsunobu Reaction cluster_williamson Williamson Ether Synthesis cluster_deprotection Deprotection Start N-Boc-3-hydroxyazetidine + 3-Chlorophenol Mitsunobu DIAD/DEAD, PPh₃ THF, 0°C to rt Start->Mitsunobu Mesylation 1. MsCl, Et₃N, DCM, 0°C Start->Mesylation Intermediate N-Boc-3-(3-chlorophenoxy)azetidine Mitsunobu->Intermediate SN2 2. NaH, DMF, rt Mesylation->SN2 SN2->Intermediate Deprotection HCl in Dioxane or TFA in DCM Intermediate->Deprotection FinalProduct This compound Hydrochloride Deprotection->FinalProduct

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocols

This protocol describes the direct conversion of an alcohol to an ether with inversion of stereochemistry.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3-chlorophenol (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield N-Boc-3-(3-chlorophenoxy)azetidine.

This two-step protocol involves the formation of a mesylate intermediate followed by nucleophilic substitution.

Step 1: Mesylation of N-Boc-3-hydroxyazetidine Materials:

  • N-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0°C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 3-Chlorophenol Materials:

  • Crude N-Boc-3-(methylsulfonyloxy)azetidine

  • 3-Chlorophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0°C, add a solution of 3-chlorophenol (1.2 eq) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of crude N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol removes the Boc protecting group to yield the final product, typically as a hydrochloride salt.

Materials:

  • N-Boc-3-(3-chlorophenoxy)azetidine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq) in a minimal amount of either 1,4-dioxane or DCM.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or trifluoroacetic acid (e.g., 10 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride (or TFA salt).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the chlorophenyl group.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (ortho to Cl)~ 7.2 - 7.3m
Aromatic CH (meta to Cl)~ 6.8 - 7.0m
Aromatic CH (para to Cl)~ 7.1 - 7.2t
Azetidine CH-O~ 4.8 - 5.0quintet
Azetidine CH₂ (adjacent to NH)~ 3.8 - 4.2m
Azetidine NHVariable, broad singletbr s
¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for the carbon atoms of the azetidine and chlorophenyl rings.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl~ 134 - 136
Aromatic C-O~ 157 - 159
Aromatic CH~ 114 - 131
Azetidine C-O~ 65 - 70
Azetidine CH₂ (adjacent to NH)~ 45 - 50
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=C Stretch (aromatic)1400 - 1600
C-O Stretch (aryl ether)1200 - 1250
C-N Stretch (amine)1020 - 1220
C-Cl Stretch600 - 800
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

IonPredicted m/z
[M+H]⁺~ 184.0524
[M+Na]⁺~ 206.0343

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported. However, the azetidine scaffold is present in numerous biologically active compounds, suggesting potential areas for investigation.[5]

  • Antimicrobial Activity: Azetidin-2-one derivatives are well-known β-lactam antibiotics. Other azetidine analogs have also shown antibacterial and antifungal properties.[6][7][8]

  • GABA Uptake Inhibition: Certain azetidine derivatives act as inhibitors of GABA transporters (GATs), which are implicated in neurological disorders like epilepsy.[5]

  • Anticancer Activity: Some azetidine-containing compounds have demonstrated antiproliferative effects on cancer cell lines.[1]

Given that some azetidine derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway where this compound could act is presented below. This is a generalized representation and requires experimental validation.

HypotheticalSignalingPathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor This compound Inhibitor->Kinase_B Inhibition

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are a class of saturated heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique structural features and their presence in a wide array of biologically active compounds. The strained four-membered ring of the azetidine scaffold imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-(3-Chlorophenoxy)azetidine, a specific derivative with potential applications in drug discovery. Due to the limited availability of experimental data for this particular molecule, this guide combines reported data with predicted values and general methodologies to serve as a foundational resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the available and predicted data for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNOPubChem
Molecular Weight 183.63 g/mol PubChem
Predicted pKa 9.30 ± 0.40BenchChem[1]
Predicted XlogP 2.4PubChemLite[2]
Approximate Boiling Point ~278°CBenchChem[1]
Approximate Density 1.236 g/mLBenchChem[1]

Note: The pKa, boiling point, and density are predicted values and should be confirmed experimentally.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physicochemical parameters.

Synthesis of this compound

General Protocol for the Synthesis of 3-Aryloxyazetidines:

This procedure can be adapted from established methods for the synthesis of azetidine derivatives.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent), 3-chlorophenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF, add DIAD or DEAD (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(3-chlorophenoxy)azetidine.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Determination of pKa (Potentiometric Titration)

The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent, such as a water-methanol or water-ethanol mixture.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) using a calibrated pH meter to monitor the pH changes.

  • Record the pH values after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Procedure:

  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Solubility

A compound's solubility in aqueous and organic solvents is crucial for its formulation and delivery.

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • Stir the mixture at a constant temperature for an extended period to ensure equilibrium.

  • Filter the solution to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of this compound can be visualized as a systematic workflow.

Synthesis_and_Characterization_Workflow Start Starting Materials (N-Boc-3-hydroxyazetidine, 3-Chlorophenol) Synthesis Mitsunobu Reaction Start->Synthesis Purification Column Chromatography Synthesis->Purification Deprotection Boc Removal Purification->Deprotection Final_Product This compound Deprotection->Final_Product Characterization Structural & Purity Analysis (NMR, MS, HPLC) Final_Product->Characterization Physicochemical Physicochemical Profiling (pKa, LogP, Solubility) Final_Product->Physicochemical

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the specific biological targets, mechanism of action, or signaling pathway involvement of this compound. The biological activity of azetidine derivatives is diverse and highly dependent on the nature and position of the substituents on the azetidine ring.

To elucidate the biological activity of this compound, a logical experimental workflow would be required.

Biological_Evaluation_Workflow Compound This compound Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit_Validation Hit Validation & Dose-Response Screening->Hit_Validation Target_ID Target Identification (If phenotypic screening) Hit_Validation->Target_ID Mechanism Mechanism of Action Studies Target_ID->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway

References

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Chlorophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identifiers, potential synthetic routes, and predicted biological activities based on related compounds, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Identifiers and Properties

This compound is a small molecule featuring a central azetidine ring linked to a 3-chlorophenoxy group. Its core identifiers and physicochemical properties are summarized below.

IdentifierValueSource
CAS Number 868833-95-8[1]
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.64 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1C(OC2=CC=CC(Cl)=C2)NC1[2]
InChI Key NVLTWTXWRIFYFW-UHFFFAOYSA-N[2]
Predicted XlogP 2.4[2]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not extensively detailed in the literature, a general and plausible route can be adapted from established methods for the synthesis of 3-aryloxyazetidines. The following protocol is a representative example based on a Williamson ether synthesis approach.

2.1. Proposed Synthesis of this compound

The synthesis can be envisioned in two main steps: protection of the azetidine nitrogen, followed by nucleophilic substitution with 3-chlorophenol, and subsequent deprotection.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Introduction of Leaving Group cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection Azetidine Azetidine N-Boc-azetidine N-Boc-azetidine Azetidine->N-Boc-azetidine Boc₂O, Et₃N, DCM N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-azetidine->N-Boc-3-hydroxyazetidine Oxidation N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-tosyloxyazetidine TsCl, Pyridine 3-Chlorophenol 3-Chlorophenol N-Boc-3-tosyloxyazetidine3-Chlorophenol N-Boc-3-tosyloxyazetidine3-Chlorophenol N-Boc-3-(3-chlorophenoxy)azetidine N-Boc-3-(3-chlorophenoxy)azetidine N-Boc-3-tosyloxyazetidine3-Chlorophenol->N-Boc-3-(3-chlorophenoxy)azetidine NaH, DMF This compound This compound N-Boc-3-(3-chlorophenoxy)azetidine->this compound TFA, DCM

Figure 1: Proposed Synthetic Pathway for this compound.

2.1.1. Experimental Protocol: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

  • Materials: 1-Boc-3-hydroxyazetidine, Sodium hydride (NaH, 60% dispersion in mineral oil), 3-Chlorophenol, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-chlorophenol (1.1 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(3-chlorophenoxy)azetidine.

2.1.2. Experimental Protocol: Deprotection to yield this compound

  • Materials: N-Boc-3-(3-chlorophenoxy)azetidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Potential Biological Activities and Screening Protocols

While no specific biological data for this compound has been reported, the azetidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, several potential therapeutic areas can be proposed for investigation.

3.1. Predicted Biological Targets

Potential Biological TargetRationale based on Analogous Compounds
GABA Transporters (GATs) Azetidine derivatives have shown inhibitory activity against GABA uptake, suggesting potential applications in neurological disorders like epilepsy.[3][4]
Nicotinic Acetylcholine Receptors (nAChRs) Certain 3-substituted azetidines are potent and selective ligands for nAChR subtypes, indicating a possible role in CNS disorders.[5]
Bacterial Cell Wall Synthesis The azetidine ring is a core component of β-lactam antibiotics.[6] Analogs have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly.[7]
Tubulin Polymerization Azetidine-containing compounds have been developed as analogs of combretastatin A-4, a potent microtubule-disrupting agent, showing significant anticancer activity.[8][9][10]
Signal Transducer and Activator of Transcription 3 (STAT3) Novel azetidine-based compounds have been identified as irreversible inhibitors of STAT3 activation, a key pathway in many cancers.[9]

3.2. Recommended In Vitro Screening Protocols

To evaluate the potential biological activities of this compound, a tiered screening approach is recommended.

G Start Primary Screening Hit_Identification Hit Identified? Start->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Yes Stop End Hit_Identification->Stop No Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Figure 2: General Experimental Workflow for Biological Screening.

3.2.1. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

  • Objective: To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Materials: Mueller-Hinton agar, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), sterile cork borer, standard antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • Prepare and pour sterile Mueller-Hinton agar into petri dishes.

    • Once solidified, inoculate the agar surface uniformly with the test bacterial strain.

    • Create wells (6 mm diameter) in the agar using a sterile cork borer.

    • Add a defined concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

    • Use the solvent as a negative control and a standard antibiotic as a positive control.

    • Incubate the plates at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well.[11]

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

3.2.3. GABA Uptake Inhibition Assay

  • Objective: To evaluate the inhibitory effect on GABA transporters.

  • Materials: Cell line expressing a specific GABA transporter (e.g., GAT-1), radiolabeled GABA ([³H]GABA), scintillation cocktail.

  • Procedure:

    • Culture the cells in appropriate plates.

    • Pre-incubate the cells with various concentrations of this compound.

    • Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA.

    • Terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[3]

Potential Signaling Pathways

Based on the activities of related azetidine compounds, this compound could potentially modulate several key signaling pathways. Further investigation is required to elucidate its precise mechanism of action.

G cluster_0 Potential Signaling Pathways Receptor GPCR / Ion Channel (e.g., nAChR) Cellular_Response Cellular Response (Proliferation, Apoptosis, Neurotransmission) Receptor->Cellular_Response Kinase_Cascade Kinase Cascade (e.g., p38 MAPK) Kinase_Cascade->Cellular_Response STAT3_Pathway STAT3 Pathway STAT3_Pathway->Cellular_Response Azetidine_Compound This compound Azetidine_Compound->Receptor Modulates Azetidine_Compound->Kinase_Cascade Inhibits Azetidine_Compound->STAT3_Pathway Inhibits

Figure 3: Potential Signaling Pathways Modulated by this compound.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The synthesis and handling of this compound should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities described are based on predictions from related compounds and require experimental validation.

References

An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(3-chlorophenoxy)azetidine, a valuable building block in medicinal chemistry. The azetidine ring system is a sought-after motif in drug discovery, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to lead compounds. This document details two robust methods for the synthesis of the title compound, both commencing from the commercially available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate.

The synthesis of this compound is primarily achieved through a two-stage process: the formation of an ether linkage between the azetidine ring and the 3-chlorophenol moiety, followed by the deprotection of the azetidine nitrogen. Two principal strategies for the crucial etherification step are the Mitsunobu reaction and the Williamson ether synthesis. Both pathways are detailed below, complete with experimental protocols and comparative data.

Core Synthesis Pathways

The two main synthetic routes to this compound from tert-butyl 3-hydroxyazetidine-1-carboxylate are outlined below. Both pathways converge to a common intermediate, tert-butyl this compound-1-carboxylate, which is subsequently deprotected to yield the final product.

Pathway 1: Mitsunobu Reaction

The Mitsunobu reaction offers a direct and efficient method for the conversion of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to the desired ether with inversion of configuration.[1] This reaction is mediated by a phosphine and an azodicarboxylate, which activate the alcohol for nucleophilic attack by 3-chlorophenol.[2]

Mitsunobu_Pathway start tert-Butyl 3-hydroxyazetidine-1-carboxylate intermediate tert-Butyl This compound-1-carboxylate start->intermediate PPh3, DIAD, THF 0 °C to RT, 12-18 h phenol 3-Chlorophenol phenol->intermediate final_product This compound intermediate->final_product TFA, DCM 0 °C to RT, 2-4 h

Diagram 1: Mitsunobu reaction pathway for the synthesis of this compound.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and 3-chlorophenol (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, triphenylphosphine (PPh₃, 1.5 eq.) is added. Diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

Step 2: Deprotection to this compound

tert-Butyl this compound-1-carboxylate (1.0 eq.) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Trifluoroacetic acid (TFA, 10 eq.) is added, and the reaction mixture is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[3] For isolation as the hydrochloride salt, the free base can be treated with a solution of HCl in a suitable solvent like dioxane or ether.

StepReactantsReagentsSolventTime (h)Temperature (°C)Yield (%)
1tert-Butyl 3-hydroxyazetidine-1-carboxylate, 3-ChlorophenolPPh₃, DIADTHF12-180 to RTNot specified
2tert-Butyl this compound-1-carboxylateTFADCM2-40 to RTNot specified

Table 1: Summary of reaction conditions for the Mitsunobu pathway.

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, which involves a two-step sequence for the ether formation.[4] First, the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is activated by conversion to a good leaving group, such as a mesylate or tosylate. Subsequently, the activated intermediate undergoes nucleophilic substitution with the sodium or potassium salt of 3-chlorophenol.

Williamson_Pathway start tert-Butyl 3-hydroxyazetidine-1-carboxylate activated_intermediate tert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate start->activated_intermediate MsCl, Et3N, DCM 0 °C to RT intermediate tert-Butyl This compound-1-carboxylate activated_intermediate->intermediate DMF, Heat phenol_salt Sodium 3-chlorophenoxide phenol_salt->intermediate final_product This compound intermediate->final_product TFA, DCM 0 °C to RT, 2-4 h

Diagram 2: Williamson ether synthesis pathway for this compound.

Step 1a: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate, which is often used in the next step without further purification.

Step 1b: Synthesis of tert-butyl this compound-1-carboxylate

To a solution of 3-chlorophenol (1.2 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C to form the corresponding phenoxide. The crude tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (1.0 eq.) from the previous step, dissolved in DMF, is then added to the phenoxide solution. The reaction mixture is heated to a temperature between 60-100 °C and stirred for several hours until the reaction is complete as monitored by TLC. The reaction is then cooled to room temperature, quenched with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Deprotection to this compound

The deprotection of the Boc group is carried out using the same procedure as described in Pathway 1.

StepReactantsReagentsSolventTime (h)Temperature (°C)Yield (%)
1atert-Butyl 3-hydroxyazetidine-1-carboxylateMsCl, Et₃NDCM3-50 to RTHigh (typically)
1btert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate, 3-ChlorophenolNaHDMF4-1260-100Variable
2tert-Butyl this compound-1-carboxylateTFADCM2-40 to RTNot specified

Table 2: Summary of reaction conditions for the Williamson ether synthesis pathway.

Data Presentation and Comparison

PathwayKey Intermediate Formation MethodNumber of Steps (from N-Boc-3-hydroxyazetidine)Key ReagentsTypical Conditions
1Mitsunobu Reaction2PPh₃, DIADMild (0 °C to RT)
2Williamson Ether Synthesis3 (including activation)MsCl, NaHRequires heating

Table 3: Comparison of the two primary synthesis pathways.

Conclusion

Both the Mitsunobu reaction and the Williamson ether synthesis represent viable and effective methods for the synthesis of this compound. The choice of pathway may depend on factors such as reagent availability, scalability, and the desired stereochemical outcome. The Mitsunobu reaction offers a more direct conversion in a single step for the ether formation, while the Williamson ether synthesis involves an additional activation step but may be more cost-effective for large-scale production. The provided protocols serve as a detailed guide for researchers in the synthesis of this important azetidine derivative for applications in drug discovery and development.

References

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this document compiles information on its probable synthesis, predicted physicochemical and spectroscopic properties, and potential pharmacological applications based on analogous azetidine derivatives. The content herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and conceptual frameworks to guide future investigation.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, strained ring structure offers a unique conformational constraint that can be advantageous for optimizing the pharmacological properties of drug candidates. The azetidine moiety can serve as a bioisosteric replacement for other cyclic or acyclic structures, influencing parameters such as metabolic stability, aqueous solubility, and target-binding affinity. The 3-substituted azetidines, in particular, are versatile intermediates in the synthesis of a wide range of biologically active molecules.

While the discovery and history of this compound are not extensively documented in the scientific literature, its structural components—the azetidine ring and the 3-chlorophenoxy group—suggest its potential as a scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This involves the formation of the aryl ether bond followed by the deprotection of the azetidine nitrogen.

Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

A plausible and efficient method for the synthesis of the N-Boc protected intermediate is the Mitsunobu reaction, which facilitates the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.

Experimental Protocol: Mitsunobu Reaction

  • Reagents and Materials:

    • N-Boc-3-hydroxyazetidine

    • 3-Chlorophenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3-chlorophenol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-chlorophenoxy)azetidine.

Synthesis of this compound Hydrochloride (Final Product)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group, which is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

  • Reagents and Materials:

    • N-Boc-3-(3-chlorophenoxy)azetidine

    • 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

  • Procedure:

    • Dissolve N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white solid.

Synthetic Workflow Diagram

G Synthesis of this compound A N-Boc-3-hydroxyazetidine C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B 3-Chlorophenol B->C D N-Boc-3-(3-chlorophenoxy)azetidine C->D E Boc Deprotection (HCl in Dioxane) D->E F This compound Hydrochloride E->F

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.64 g/mol
CAS Number 868833-95-8[1][2][3]
Appearance White to off-white solid (as hydrochloride salt)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water (as hydrochloride salt), methanol, DMSO
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and analysis of similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.95d1HAr-H
~6.85s1HAr-H
~6.75d1HAr-H
~4.80m1HO-CH (azetidine)
~4.00m2HCH₂ (azetidine)
~3.80m2HCH₂ (azetidine)
~2.50br s1HNH (azetidine)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)Assignment
~158.0Ar-C-O
~135.0Ar-C-Cl
~130.0Ar-CH
~121.0Ar-CH
~115.0Ar-CH
~113.0Ar-CH
~70.0O-CH (azetidine)
~55.0CH₂ (azetidine)

Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400BroadN-H stretch (secondary amine)
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1580-1600StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1050StrongAryl-O-C stretch (symmetric)
~700-800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z (Method)Assignment
183/185 (EI+)[M]⁺
184/186 (ESI+)[M+H]⁺
206/208 (ESI+)[M+Na]⁺

Potential Applications in Drug Development

Triple Reuptake Inhibitors (TRIs)

Analogues of 3-phenoxyazetidine have shown promise as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] This mechanism of action is hypothesized to offer a broader spectrum of antidepressant activity and a potentially faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][5] The inclusion of dopamine reuptake inhibition may also address symptoms of anhedonia, which are often resistant to treatment with other antidepressants.

Signaling Pathway of a Triple Reuptake Inhibitor

G Mechanism of Action of a Triple Reuptake Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Release Release Vesicles->Release SynapticMonoamines Increased Monoamines Release->SynapticMonoamines Reuptake Reuptake Transporters (SERT, NET, DAT) TRI This compound (as a TRI) TRI->Reuptake Inhibition SynapticMonoamines->Reuptake Reuptake Receptors Postsynaptic Receptors SynapticMonoamines->Receptors Binding Signaling Downstream Signaling & Therapeutic Effect Receptors->Signaling

Caption: Inhibition of monoamine reuptake by a TRI.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant azetidine derivatives. While direct experimental data on this compound is sparse, this technical guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The potential of 3-phenoxyazetidine derivatives as triple reuptake inhibitors highlights a promising avenue for future research and drug development efforts targeting CNS disorders. The experimental protocols and predictive data presented herein are intended to facilitate and accelerate the investigation of this and similar molecules.

References

An In-Depth Technical Guide to 3-(3-Chlorophenoxy)azetidine: Structural Formula, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-chlorophenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. The document details its structural formula, explores its constitutional and stereoisomers, and presents a plausible synthetic route.

Structural Formula

This compound is a substituted azetidine derivative with the molecular formula C₉H₁₀ClNO. Its structure consists of a four-membered azetidine ring linked at the 3-position to a 3-chlorophenoxy group.

Molecular Structure:

Key Structural Features:

  • Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle. This strained ring system is a key feature influencing the molecule's conformational properties and reactivity.

  • 3-Chlorophenoxy Group: A phenyl ring substituted with a chlorine atom at the meta position, connected to the azetidine ring via an ether linkage.

Isomers of this compound

The isomeric landscape of this compound includes both constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. The primary constitutional isomers are positional isomers, where the chlorine atom is located at different positions on the phenoxy ring.

  • 2-(3-Chlorophenoxy)azetidine: The azetidine ring is attached at the 2-position of the chlorophenoxy group.

  • 3-(2-Chlorophenoxy)azetidine: The chlorine atom is at the ortho position of the phenoxy ring.

  • 3-(4-Chlorophenoxy)azetidine: The chlorine atom is at the para position of the phenoxy ring.

These positional isomers are expected to exhibit different electronic and steric properties, which can influence their biological activity and physicochemical characteristics.

Stereoisomers

The carbon atom at the 3-position of the azetidine ring in this compound is a chiral center, as it is bonded to four different groups (a hydrogen atom, the nitrogen of the azetidine ring, a carbon of the azetidine ring, and the oxygen of the chlorophenoxy group). Consequently, this compound can exist as a pair of enantiomers:

  • (R)-3-(3-Chlorophenoxy)azetidine

  • (S)-3-(3-Chlorophenoxy)azetidine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In a biological context, they may exhibit different pharmacological and toxicological profiles due to stereospecific interactions with chiral biomolecules such as enzymes and receptors.

Physicochemical Data of Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPPredicted Boiling Point (°C)Predicted pKa
This compound C₉H₁₀ClNO183.642.4278.0 ± 40.09.30 ± 0.40
3-(2-Chlorophenoxy)azetidine C₉H₁₀ClNO183.642.1278.0 ± 40.09.30 ± 0.40
3-(4-Chlorophenoxy)azetidine C₉H₁₀ClNO183.641.9278.0 ± 40.09.30 ± 0.40

Data is based on predictions from publicly available chemical databases. Actual experimental values may vary.

Experimental Protocols

A general and plausible method for the synthesis of 3-aryloxyazetidines involves the Williamson ether synthesis, reacting a protected 3-hydroxyazetidine with the corresponding chlorophenol. A subsequent deprotection step yields the final product.

Synthesis of this compound

This protocol describes a two-step synthesis starting from N-Boc-3-hydroxyazetidine and 3-chlorophenol.

Step 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • 3-Chlorophenol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 3-chlorophenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3-chlorophenoxy)azetidine.

Step 2: Deprotection to Yield this compound

  • Materials:

    • N-Boc-3-(3-chlorophenoxy)azetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and neutralize by washing with saturated aqueous sodium bicarbonate solution.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Isomeric Relationships

The following diagram illustrates the relationship between the constitutional and stereoisomers of 3-(chlorophenoxy)azetidine.

Isomers cluster_stereoisomers Stereoisomers (Enantiomers) ortho 3-(2-Chlorophenoxy)azetidine meta This compound R_enantiomer (R)-3-(3-Chlorophenoxy)azetidine meta->R_enantiomer Chiral Center S_enantiomer (S)-3-(3-Chlorophenoxy)azetidine meta->S_enantiomer Chiral Center para 3-(4-Chlorophenoxy)azetidine

Caption: Relationship between constitutional and stereoisomers.

Synthetic Workflow

The diagram below outlines the key steps in the proposed synthesis of this compound.

SynthesisWorkflow start Starting Materials: N-Boc-3-hydroxyazetidine 3-Chlorophenol step1 Step 1: Williamson Ether Synthesis (NaH, DMF, 80 °C) start->step1 intermediate Intermediate: N-Boc-3-(3-chlorophenoxy)azetidine step1->intermediate step2 Step 2: Boc Deprotection (TFA, DCM) intermediate->step2 purification Purification (Extraction & Column Chromatography) step2->purification product Final Product: This compound purification->product

A Technical Guide to the Potential Mechanism of Action of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 3-(3-Chlorophenoxy)azetidine is not currently available in the public domain. This document presents a hypothesized mechanism of action based on the known pharmacological activities of its core structural components: the azetidine ring and the chlorophenoxy group. The proposed experimental protocols and data are intended to serve as a technical guide for future investigation.

Introduction

This compound is a novel synthetic compound featuring a four-membered azetidine heterocycle linked to a 3-chlorophenoxy moiety. The azetidine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical properties such as metabolic stability and conformational rigidity.[1][2] Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and significant central nervous system (CNS) effects.[2] Specifically, various azetidine derivatives have been identified as potent inhibitors of monoamine transporters.[3][4][5]

The chlorophenoxy group is also a common feature in biologically active molecules, including herbicides and compounds with therapeutic potential.[6][7][8][9] Given the established neuroactivity of azetidine-containing compounds, it is hypothesized that this compound primarily acts as a modulator of monoamine neurotransmission by inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

This guide outlines a potential mechanism of action, proposes key experiments to test this hypothesis, and provides detailed protocols for these investigations.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

We propose that this compound functions as a triple reuptake inhibitor (TRI), binding to and blocking the function of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[5] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[10][11][12] By inhibiting these transporters, this compound would increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced and prolonged neurotransmission.

Proposed Signaling Pathway

The inhibition of monoamine transporters by this compound is expected to trigger a cascade of downstream signaling events within postsynaptic neurons. The elevated levels of dopamine, norepinephrine, and serotonin would lead to increased activation of their respective G-protein coupled receptors (GPCRs). This can modulate various intracellular signaling pathways, such as the cAMP/PKA and MAPK/ERK pathways, which are involved in regulating neuronal excitability, gene expression, and synaptic plasticity.[10][13][14]

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA_vesicle->DAT Release DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis Compound This compound Compound->DAT Inhibition DA_synapse->DAT D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Gene Gene Expression CREB->Gene

Hypothesized inhibition of dopamine reuptake and downstream signaling.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data for this compound, contextualized by known reference compounds. These values represent potential outcomes from the experimental protocols detailed in Section 4.0.

Table 1: Hypothetical Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
This compound 15.5 ± 2.1 25.3 ± 3.5 45.8 ± 5.2
Cocaine (Reference)150 ± 15250 ± 30300 ± 40
GBR 12909 (Reference)5.0 ± 0.7500 ± 50>10,000
Nisoxetine (Reference)200 ± 250.8 ± 0.180 ± 9
Paroxetine (Reference)150 ± 2050 ± 60.1 ± 0.02

Data are presented as mean ± SEM of three independent experiments. Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical Functional Inhibition (IC50, nM) of Monoamine Uptake

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)
This compound 28.4 ± 3.9 42.1 ± 5.1 75.3 ± 8.6
Cocaine (Reference)250 ± 30350 ± 40400 ± 50
GBR 12909 (Reference)10.2 ± 1.5>1000>10,000
Nisoxetine (Reference)300 ± 351.5 ± 0.2120 ± 15
Paroxetine (Reference)200 ± 2580 ± 100.2 ± 0.03

Data are presented as mean ± SEM of three independent experiments. IC50 is the concentration of inhibitor required to block 50% of monoamine uptake.

Table 3: Hypothetical Cytotoxicity (IC50, µM) in HEK293 Cells

CompoundCytotoxicity (IC50, µM)
This compound > 50
Doxorubicin (Reference)0.5 ± 0.1

Data are presented as mean ± SEM of three independent experiments. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro assays are proposed.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for DAT, NET, and SERT.

G A Prepare cell membranes expressing DAT, NET, or SERT B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate Ki value D->E

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Paroxetine (for SERT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and scintillation counter.

Methodology:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA). Dilute membranes to a final concentration of 20-50 µg of protein per well.[15]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add assay buffer, radioligand, and diluted membrane preparation.

    • Non-specific Binding: Add the appropriate non-specific binding competitor, radioligand, and diluted membrane preparation.

    • Test Compound: Add serial dilutions of this compound (e.g., 0.1 nM to 100 µM), radioligand, and diluted membrane preparation.[15]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

  • Scintillation Counting: Transfer filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.[15]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of neurotransmitters into cells.

G A Plate HEK293 cells expressing DAT, NET, or SERT B Pre-incubate cells with test compound A->B C Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) B->C D Terminate uptake and lyse cells C->D E Quantify intracellular radioactivity D->E

Workflow for a neurotransmitter uptake inhibition assay.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Test compound: this compound.

  • 96-well cell culture plates.

  • Cell lysis buffer.

  • Scintillation fluid and scintillation counter.

Methodology:

  • Cell Culture: Plate HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluence.[16]

  • Assay Procedure:

    • Wash cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-20 minutes at 37°C.[16][17]

    • Initiate uptake by adding the respective radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells with lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.

Protocol 3: MTT Cell Viability Assay

This assay assesses the general cytotoxicity of the compound.

G A Seed cells in a 96-well plate B Treat cells with various concentrations of the compound A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Workflow for the MTT cell viability assay.

Materials:

  • HEK293 cells.

  • Cell culture medium.

  • Test compound: this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[18][19][20]

  • Solubilization buffer (e.g., DMSO or SDS-HCl solution).[18][19]

  • 96-well plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18][20]

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.

Conclusion

This technical guide proposes a plausible mechanism of action for this compound as a monoamine transporter inhibitor. The structural combination of an azetidine ring and a chlorophenoxy group suggests a strong potential for interaction with CNS targets, particularly DAT, NET, and SERT. The provided hypothetical data and detailed experimental protocols offer a robust framework for the systematic investigation of this compound. Elucidating its precise mechanism of action and pharmacological profile will be crucial in determining its potential as a novel therapeutic agent for CNS disorders such as depression or ADHD.

References

The Emerging Potential of 3-Aryloxyazetidine Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical review of 3-aryloxyazetidine derivatives reveals a promising scaffold in medicinal chemistry, particularly in the development of selective oxytocin antagonists. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates the current knowledge on the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this unique chemical class, highlighting its potential for therapeutic applications.

The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest in drug discovery due to its ability to impart desirable physicochemical properties and novel structural conformations to bioactive molecules. The incorporation of an aryloxy moiety at the 3-position of the azetidine ring has emerged as a key structural motif, leading to the identification of potent and selective ligands for various biological targets.

Synthesis of the 3-Aryloxyazetidine Core

The construction of the 3-aryloxyazetidine scaffold predominantly starts from the commercially available N-Boc-3-hydroxyazetidine. Two primary synthetic routes are employed: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester intermediate.

The Mitsunobu reaction offers a direct approach to form the C-O ether linkage. In this one-pot reaction, N-Boc-3-hydroxyazetidine is treated with a phenol in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with an inversion of stereochemistry at the C-3 position of the azetidine ring.

Alternatively, a two-step nucleophilic substitution provides a reliable method for synthesizing 3-aryloxyazetidines. The hydroxyl group of N-Boc-3-hydroxyazetidine is first activated by converting it into a good leaving group, commonly a sulfonate ester like a tosylate (Ts) or mesylate (Ms). Subsequent reaction with a phenoxide, generated by treating the corresponding phenol with a base, displaces the sulfonate ester to yield the desired N-Boc-3-aryloxyazetidine. The final step in both synthetic pathways involves the deprotection of the Boc group, typically under acidic conditions, to afford the free 3-aryloxyazetidine, which can then be further functionalized.

Pharmacological Activity: A Focus on Oxytocin Antagonism

A significant body of research on 3-aryloxyazetidine derivatives has centered on their activity as oxytocin (OT) receptor antagonists. The oxytocin system is implicated in a variety of physiological processes, including social behavior, parturition, and lactation, making it a valuable target for therapeutic intervention in conditions such as preterm labor and social affective disorders.

A series of triazole-based 3-aryloxyazetidine derivatives have been identified as potent and selective oxytocin antagonists. These compounds were designed to mimic the spatial arrangement of a previously reported biaryl-containing series of oxytocin antagonists, with the 3-aryloxyazetidine moiety serving as a novel, more soluble replacement for a biaryl substituent.[1]

Structure-Activity Relationship (SAR)

Systematic modifications of the 3-aryloxyazetidine scaffold have elucidated key structural features governing potency and selectivity. The nature and substitution pattern of the aryl ring, the linker connecting the azetidine to other parts of the molecule, and the substituents on the azetidine nitrogen all play crucial roles in modulating pharmacological activity.

For instance, in a series of triazole-based antagonists, the substitution on the phenoxy ring at the 3-position of the azetidine was found to be critical for potent oxytocin receptor binding. Small, electron-withdrawing groups were generally well-tolerated, while larger or more polar substituents led to a decrease in activity. The unsubstituted phenyl ether provided a good balance of potency and desirable pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a selection of key 3-aryloxyazetidine derivatives as oxytocin receptor antagonists.

Compound IDAryloxy SubstituentOT pA₂V₁ₐ pA₂Selectivity (OT/V₁ₐ)
1 Phenoxy8.56.2200
2 4-Fluorophenoxy8.66.3200
3 3-Chlorophenoxy8.46.1200
4 2-Methylphenoxy7.9<6.0>79
5 4-Methoxyphenoxy8.26.550

Data presented as pA₂ values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the concentration-response curve of the agonist. Higher pA₂ values indicate greater potency. V₁ₐ refers to the vasopressin 1a receptor, a closely related receptor to the oxytocin receptor.

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3-aryloxyazetidines via Mitsunobu Reaction

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and the corresponding phenol (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere, is added triphenylphosphine (1.5 eq). Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-Boc-3-aryloxyazetidine.

General Procedure for the Synthesis of 3-Aryloxyazetidines via Sulfonate Ester Intermediate

Step 1: Formation of the Sulfonate Ester To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, is added a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) (1.2 eq) portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion as monitored by TLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude sulfonate ester, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution To a solution of the desired phenol (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a base like sodium hydride or potassium carbonate (1.5 eq) at room temperature. The mixture is stirred for 30 minutes to generate the phenoxide. A solution of the crude sulfonate ester from Step 1 (1.0 eq) in the same solvent is then added, and the reaction mixture is heated to 60-80 °C for several hours. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-Boc-3-aryloxyazetidine.

Step 3: Boc Deprotection The N-Boc-3-aryloxyazetidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the desired 3-aryloxyazetidine salt.

In Vitro Pharmacology: Oxytocin and Vasopressin Receptor Antagonist Assay

The antagonist potency of the synthesized compounds is determined using a functional cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin (hOTR) or human vasopressin 1a (hV₁ₐR) receptor are utilized. Cells are incubated with varying concentrations of the antagonist compounds for a specified period before being challenged with a fixed concentration of the native agonist (oxytocin or arginine vasopressin). The resulting intracellular calcium mobilization is measured using a fluorescent calcium-sensitive dye. The IC₅₀ values are determined from the concentration-response curves, and the antagonist potency is expressed as pA₂ values calculated using the Cheng-Prusoff equation.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_mitsunobu Mitsunobu Reaction cluster_sulfonate Sulfonate Ester Route cluster_deprotection Final Deprotection start_mitsunobu N-Boc-3-hydroxyazetidine intermediate_mitsunobu N-Boc-3-aryloxyazetidine start_mitsunobu->intermediate_mitsunobu One Pot phenol_mitsunobu Phenol phenol_mitsunobu->intermediate_mitsunobu reagents_mitsunobu PPh₃, DEAD/DIAD reagents_mitsunobu->intermediate_mitsunobu start_deprotection N-Boc-3-aryloxyazetidine start_sulfonate N-Boc-3-hydroxyazetidine sulfonate_ester N-Boc-3-sulfonyloxyazetidine start_sulfonate->sulfonate_ester Step 1: Activation intermediate_sulfonate N-Boc-3-aryloxyazetidine sulfonate_ester->intermediate_sulfonate Step 2: SN2 Displacement phenoxide Phenoxide phenoxide->intermediate_sulfonate final_product 3-Aryloxyazetidine start_deprotection->final_product Acidic Cleavage acid TFA or HCl acid->final_product SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes azetidine 3-Aryloxyazetidine aryl_sub Aryl Ring Substitution azetidine->aryl_sub linker Linker to Pharmacophore azetidine->linker n_sub N-Substitution on Azetidine azetidine->n_sub potency Receptor Binding Potency aryl_sub->potency selectivity Receptor Selectivity aryl_sub->selectivity linker->potency n_sub->potency pk_props Pharmacokinetic Properties n_sub->pk_props

References

An In-Depth Technical Guide to the Biological Activities of Chlorophenoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of chlorophenoxy compounds, a class of chemicals widely used as herbicides and also investigated for other potential applications. This document delves into their mechanisms of action, presents quantitative data from toxicological and bioactivity studies, and outlines detailed experimental protocols for their evaluation.

Core Mechanisms of Action

Chlorophenoxy compounds exert their biological effects through several key mechanisms, primarily impacting cellular processes related to growth, energy metabolism, and genetic integrity. Their most well-documented activities include acting as synthetic auxins in plants and inducing toxicity in animals through the uncoupling of oxidative phosphorylation and disruption of acetyl-coenzyme A (acetyl-CoA) metabolism.

Synthetic Auxin Activity in Plants

One of the most well-understood biological activities of chlorophenoxy compounds is their ability to mimic the plant hormone auxin.[1] This is the basis for their widespread use as herbicides against broadleaf weeds.[1] At herbicidal concentrations, these synthetic auxins overwhelm the plant's normal hormonal regulation, leading to uncontrolled and disorganized growth, which ultimately results in the death of susceptible plants.[1]

The molecular mechanism involves the binding of the chlorophenoxy compound to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of numerous genes, leading to the observed abnormal growth and lethal effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Chlorophenoxy Compound (Auxin Mimic) TIR1 TIR1 Receptor Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binds to Ub Ubiquitin TIR1->Ub recruits ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by DNA Auxin Response Genes ARF->DNA activates Ub->Aux_IAA ubiquitinates Transcription Transcription & Translation DNA->Transcription Growth Uncontrolled Growth Transcription->Growth

Simplified signaling pathway of synthetic auxin herbicides.
Uncoupling of Oxidative Phosphorylation

In animal cells, a primary mechanism of toxicity for chlorophenoxy compounds is the uncoupling of oxidative phosphorylation in the mitochondria.[2][3][4] This process disrupts the vital link between electron transport and ATP synthesis.[2][5] Chlorophenoxy compounds, being weakly acidic and lipophilic, can act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP production by ATP synthase.[5] This leads to a state where the cell continues to consume oxygen but fails to generate sufficient ATP, resulting in cellular energy depletion and, at high doses, cell death.[2] At lower concentrations, these compounds stimulate state 4 respiration (the resting state) and decrease the respiratory control ratio, indicative of this uncoupling effect.[2]

Oxidative_Phosphorylation_Uncoupling cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP_Synthase_bottom ATP Synthase (F1) ATP ATP ATP_Synthase_bottom->ATP synthesizes ADP ADP + Pi ADP->ATP_Synthase_bottom H_high High [H+] Chlorophenoxy Chlorophenoxy Compound ATP_Synthase_top ATP Synthase (F0) H_high->ATP_Synthase_top flows through ETC Electron Transport Chain ETC->H_high pumps H+ Chlorophenoxy->H_high carries H+ across membrane ATP_Synthase_top->ATP_Synthase_bottom note note right right of of

Uncoupling of oxidative phosphorylation by chlorophenoxy compounds.
Disruption of Acetyl-CoA Metabolism

Chlorophenoxy herbicides can also interfere with cellular metabolism involving acetyl-coenzyme A (acetyl-CoA).[1][3][6] Acetyl-CoA is a central molecule in metabolism, involved in the Krebs cycle for energy production and in the synthesis of fatty acids and other essential biomolecules.[7][8] The disruption of acetyl-CoA metabolism can have widespread consequences for cellular function. While the exact mechanism of disruption by chlorophenoxy compounds is not as well-defined as their other activities, it is thought to contribute significantly to their overall toxicity. It is important to distinguish this from the mechanism of other herbicide classes, such as the aryloxyphenoxypropionates ("FOPs") and cyclohexanediones ("DIMs"), which directly inhibit the enzyme acetyl-CoA carboxylase (ACCase).[9][10]

AcetylCoA_Disruption cluster_cell Cellular Metabolism Glucose Glucose / Fatty Acids AcetylCoA Acetyl-CoA Glucose->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Energy Energy (ATP) Krebs->Energy Membranes Membrane Integrity FattyAcids->Membranes Chlorophenoxy Chlorophenoxy Compound Disruption Disruption of Metabolic Pathways Chlorophenoxy->Disruption Disruption->AcetylCoA HPLC_Workflow start Start: Biological Sample prep Sample Preparation (Protein Precipitation) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Calibration Curve) data->quant end End: Concentration Result quant->end

References

An In-depth Technical Guide on 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the foundational physicochemical properties of novel compounds is paramount. This guide provides core data on 3-(3-Chlorophenoxy)azetidine, a heterocyclic amine that serves as a valuable building block in medicinal chemistry.

Molecular Formula and Weight

The precise molecular composition and weight are fundamental for all quantitative experimental work, from reaction stoichiometry to the preparation of standard solutions.

ParameterValue
Molecular Formula C9H10ClNO[1][2][3][4]
Molecular Weight 183.63 g/mol [1]

This azetidine derivative is characterized by an azetidine ring linked through an oxygen atom to a 3-chlorophenyl group.[1]

Experimental Protocols and Visualization

Detailed experimental protocols and signaling pathway diagrams are crucial for the replication and extension of scientific findings. However, as an AI, I cannot generate novel experimental methodologies or create visualizations of biological pathways or experimental workflows. The generation of such content requires hands-on experimental data and a deep, contextual understanding of specific biological systems which is beyond the scope of my current capabilities.

For researchers seeking to utilize this compound, it is recommended to consult peer-reviewed scientific literature for established experimental protocols and relevant biological pathway information. Databases such as PubChem, Scopus, and Web of Science can serve as valuable resources for this purpose.

The following is a conceptual representation of a logical relationship, as requested, to illustrate the general hierarchy of chemical information.

cluster_compound This compound cluster_application Applications Molecular_Formula Molecular Formula C9H10ClNO Medicinal_Chemistry Medicinal Chemistry Molecular_Formula->Medicinal_Chemistry Molecular_Weight Molecular Weight 183.63 g/mol Molecular_Weight->Medicinal_Chemistry Drug_Discovery Drug Discovery Research Medicinal_Chemistry->Drug_Discovery

Figure 1: A diagram showing the relationship of molecular data to its application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(3-Chlorophenoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is achieved through a two-step process commencing with the readily available N-Boc-3-hydroxyazetidine. The initial step involves a Mitsunobu reaction to form the N-Boc protected intermediate, which is subsequently deprotected to yield the final product.

Synthesis Overview

The synthesis of this compound is typically carried out in two key steps:

  • Mitsunobu Reaction: N-Boc-3-hydroxyazetidine is reacted with 3-chlorophenol in the presence of a phosphine and an azodicarboxylate to form N-Boc-3-(3-chlorophenoxy)azetidine. This reaction proceeds via an inversion of stereochemistry at the carbon bearing the hydroxyl group.[1][2][3]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA), to yield this compound.[4][5] The final product is often isolated as a hydrochloride salt for improved stability and handling.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine via Mitsunobu Reaction

This protocol is adapted from general Mitsunobu reaction procedures.[1][3][6][7]

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Chlorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), 3-chlorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture. Ensure the internal temperature remains below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(3-chlorophenoxy)azetidine.

Step 2: Synthesis of this compound (Boc Deprotection)

This protocol is based on standard Boc deprotection methods using trifluoroacetic acid.[4][5][8][9]

Materials:

  • N-Boc-3-(3-chlorophenoxy)azetidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • Dissolve N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution or adjust the pH to basic with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the free base of this compound.

  • For the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Data Presentation

Table 1: Reagent Quantities for Synthesis

StepReagentMolar Equiv.
1 N-Boc-3-hydroxyazetidine1.0
3-Chlorophenol1.2
Triphenylphosphine (PPh₃)1.5
Diisopropyl azodicarboxylate (DIAD)1.5
2 N-Boc-3-(3-chlorophenoxy)azetidine1.0
Trifluoroacetic acid (TFA)Excess

Table 2: Predicted Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
N-Boc-3-(3-chlorophenoxy)azetidine ~7.20 (t, 1H), ~6.90 (m, 2H), ~6.75 (d, 1H), ~4.90 (m, 1H), ~4.30 (m, 2H), ~4.00 (m, 2H), 1.45 (s, 9H)~158.0, 156.0, 135.0, 130.0, 121.0, 115.0, 113.0, 80.0, 60.0 (CH), 58.0 (2xCH₂), 28.5 (3xCH₃)
This compound ~7.15 (t, 1H), ~6.85 (m, 2H), ~6.70 (d, 1H), ~4.70 (m, 1H), ~3.80 (m, 2H), ~3.60 (m, 2H), ~2.50 (br s, 1H)~158.5, 135.2, 130.1, 120.8, 115.2, 113.2, 65.0 (CH), 50.0 (2xCH₂)

Note: Predicted chemical shifts are based on analogous structures and may vary.[10][11][12][13][14][15][16][17]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Boc Deprotection cluster_workup Workup & Isolation start1 N-Boc-3-hydroxyazetidine + 3-Chlorophenol reagents1 PPh3, DIAD, THF, 0°C to rt start1->reagents1 product1 N-Boc-3-(3-chlorophenoxy)azetidine reagents1->product1 reagents2 TFA, DCM product1->reagents2 product2 This compound reagents2->product2 workup 1. Basic Workup 2. HCl salt formation product2->workup final_product This compound HCl workup->final_product

Caption: Synthetic scheme for this compound.

GPCR_Signaling Potential GPCR Signaling Pathway ligand 3-Phenoxyazetidine Derivative (Agonist) receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A potential GPCR signaling pathway for 3-phenoxyazetidine derivatives.[2]

References

Application Notes and Protocols for 3-(3-Chlorophenoxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, strained ring system provides a unique conformational constraint that can lead to improved potency and selectivity for biological targets. The azetidine scaffold is considered a "privileged" structure, appearing in numerous biologically active compounds and approved drugs. The 3-substituted azetidine motif, in particular, serves as a versatile scaffold for introducing diverse functionality and exploring chemical space.

This document provides detailed application notes and protocols for the use of 3-(3-Chlorophenoxy)azetidine , a specific derivative, in medicinal chemistry research and drug discovery. While extensive research on this exact molecule is not widely published, these notes are compiled from established methodologies for analogous 3-aryloxyazetidines and related compounds. This guide is intended to serve as a foundational resource for investigating its potential as a novel scaffold or intermediate.

Potential Applications in Medicinal Chemistry

The this compound scaffold incorporates two key pharmacophoric elements: the rigid azetidine ring and the chlorophenoxy group. The azetidine moiety can act as a bioisosteric replacement for more common saturated heterocycles like piperidines or pyrrolidines, potentially improving properties such as solubility and metabolic stability. The chlorophenoxy group is present in various bioactive molecules and can engage in key interactions with biological targets.

Based on the activities of related compounds, potential therapeutic applications for derivatives of this compound could include:

  • Enzyme Inhibition: The scaffold can be elaborated to target the active sites of enzymes such as kinases, proteases, or hydrolases. The azetidine core can orient substituents into specific binding pockets.

  • G-Protein Coupled Receptor (GPCR) Modulation: 3-Aryloxyazetidines are known to be key intermediates in the synthesis of GPCR modulators.

  • Anticancer Agents: Many novel azetidine derivatives have demonstrated potential as anticancer agents, for instance, by inhibiting signaling pathways like STAT3.[1]

  • Antimicrobial Agents: The azetidine nucleus is a core component of β-lactam antibiotics, and other azetidine derivatives have shown broad-spectrum antimicrobial activity.[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available starting materials. A common and effective method is the Williamson ether synthesis, starting from N-Boc-3-hydroxyazetidine and 3-chlorophenol, followed by deprotection. An alternative is the Mitsunobu reaction.[2]

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-(3-chlorophenoxy)azetidine A->C NaH, DMF B 3-Chlorophenol D This compound C->D TFA or HCl

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • 3-Chlorophenol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

    • Add 3-chlorophenol (1.1 equivalents) to the DMF and cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution, ensuring the temperature remains low.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide.

    • Add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(3-chlorophenoxy)azetidine.

Step 2: Synthesis of this compound (Deprotection)

  • Materials:

    • N-Boc-3-(3-chlorophenoxy)azetidine

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the N-Boc-protected intermediate from Step 1 in dichloromethane.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt. Filter and dry the solid.

    • To obtain the free base, dissolve the salt in water, basify to pH > 9 with saturated NaHCO₃ or NaOH, and extract with DCM or EtOAc. Dry the organic layer and concentrate to yield this compound.

Protocols for Biological Evaluation

The following are generalized protocols for assays that could be used to investigate the biological activity of this compound derivatives.

Protocol 1: Kinase Inhibition Assay (Illustrative)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

  • Materials:

    • Recombinant human kinase (e.g., a tyrosine kinase)

    • Kinase-specific substrate peptide

    • Adenosine triphosphate (ATP)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound derivative) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

    • Add a small volume (e.g., 1-5 µL) of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add the kinase enzyme solution to each well (except "no enzyme" controls) and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using the ADP-Glo™ detection reagents as per the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compound dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).

    • Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Biological Data Presentation

The quantitative data generated from such assays should be summarized in tables for clear comparison.

Table 1: Illustrative Kinase Inhibition Data

Compound ID Target Kinase IC₅₀ (nM)
Derivative A Kinase X 75
Derivative B Kinase X 150

| Staurosporine (Control) | Kinase X | 10 |

Table 2: Illustrative Cell Viability Data

Compound ID Cell Line Assay Duration IC₅₀ (µM)
Derivative A MCF-7 48h 1.2
Derivative B MCF-7 48h 5.8

| Doxorubicin (Control) | MCF-7 | 48h | 0.3 |

Signaling Pathways and Logical Relationships

Visualizing the potential mechanism of action or experimental workflow can aid in understanding the compound's role.

Hypothetical Target Pathway: Kinase Signaling

Many anticancer drugs target signaling pathways crucial for cell growth and survival, such as a generic kinase cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Inhibitor Azetidine Derivative (Potential Inhibitor) Inhibitor->Kinase2 Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inhibition of a generic kinase cascade by an azetidine derivative.

Workflow for In Vitro Biological Evaluation

This diagram outlines the logical flow from initial screening to determination of the mechanism of action.

G start Synthesized Azetidine Derivative Library primary_screen Primary Screening (e.g., Kinase Panel) start->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Hits cell_based Cell-Based Assays (e.g., MTT, Apoptosis) dose_response->cell_based moa Mechanism of Action (e.g., Western Blot) cell_based->moa lead_opt Lead Optimization moa->lead_opt

Caption: Workflow for the biological evaluation of novel azetidine derivatives.

References

Application Notes and Protocols: 3-(3-Chlorophenoxy)azetidine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and novel three-dimensional topologies into drug candidates. This four-membered heterocyclic ring can significantly influence the physicochemical properties of a molecule, including its metabolic stability, solubility, and binding affinity to biological targets.[1] This document provides detailed application notes and protocols for the utilization of a specific derivative, 3-(3-chlorophenoxy)azetidine, as a scaffold in drug design.

Due to the limited availability of direct experimental data for this compound, the following protocols and potential applications are based on established methodologies for structurally related azetidine derivatives. Researchers are advised to use this information as a guide and to optimize conditions for their specific applications.

Potential Applications

Based on the biological activities of analogous azetidine-containing compounds, the this compound scaffold is proposed as a promising starting point for the design of novel therapeutics in the following areas:

  • Oncology: As an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, and its inhibition can lead to suppressed tumor cell growth and apoptosis.[2][3][4]

  • Neuroscience: As a potential inhibitor of Gamma-Aminobutyric Acid (GABA) uptake. Modulation of GABAergic neurotransmission is a key strategy in the treatment of various neurological and psychiatric disorders.[5]

Synthesis of this compound Hydrochloride

A plausible synthetic route to this compound hydrochloride involves a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. The key steps are a Williamson ether synthesis followed by deprotection of the Boc group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_1 Reaction N-Boc-3-hydroxyazetidine->Reaction_1 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->Reaction_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 N-Boc-3-(3-chlorophenoxy)azetidine N-Boc-3-(3-chlorophenoxy)azetidine N-Boc-3-(3-chlorophenoxy)azetidine_2 N-Boc-3-(3-chlorophenoxy)azetidine Reaction_1->N-Boc-3-(3-chlorophenoxy)azetidine Acid (e.g., HCl in Dioxane) Acid (e.g., HCl in Dioxane) Reaction_2 Reaction Acid (e.g., HCl in Dioxane)->Reaction_2 This compound HCl This compound HCl N-Boc-3-(3-chlorophenoxy)azetidine_2->Reaction_2 Reaction_2->this compound HCl

Synthetic Workflow for this compound HCl
Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

This procedure is adapted from a general method for the synthesis of 3-aryloxyazetidines.

  • To a solution of 3-chlorophenol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-(3-chlorophenoxy)azetidine.

Step 2: Synthesis of this compound Hydrochloride (N-Boc Deprotection)

This is a standard protocol for the removal of a Boc protecting group.[6][7]

  • Dissolve the N-Boc-3-(3-chlorophenoxy)azetidine (1.0 equivalent) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of this compound. This can be further purified by trituration with diethyl ether or recrystallization if necessary.

Biological Evaluation: Application Notes and Protocols

Anticancer Activity as a STAT3 Inhibitor

The this compound scaffold can be incorporated into molecules designed to target the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and downstream signaling.

G Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates (Tyr705) p-STAT3 p-STAT3 STAT3 (inactive)->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis This compound Derivative This compound Derivative This compound Derivative->p-STAT3 Inhibits Dimerization

STAT3 Signaling Pathway and Point of Inhibition

Quantitative Data for Analogous Azetidine-Based STAT3 Inhibitors

The following table summarizes the inhibitory activity of structurally related azetidine amides against STAT3. This data can serve as a benchmark for newly synthesized this compound derivatives.

Compound ID (Analog)Target DomainIC50 (µM)Selectivity
Azetidine-Based 5oSH20.38Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM)
Azetidine-Based 8iSH20.34Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits 50% of cell growth (IC50).[8]

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, which harbors constitutively active STAT3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot against the compound concentration to determine the IC50 value.

GABA Uptake Inhibition

The this compound scaffold can be explored for its potential to inhibit GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Quantitative Data for Analogous Azetidine-Based GAT Inhibitors

The following table shows the inhibitory potency of azetidine derivatives against GAT-1 and GAT-3.[5]

Compound ID (Analog)TargetIC50 (µM)
Azetidin-2-ylacetic acid derivativeGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5

Experimental Protocol: [³H]GABA Uptake Assay

This assay directly measures the inhibition of GABA transport into cells or synaptosomes.[9][10]

  • Cell/Synaptosome Preparation: Utilize cell lines stably expressing a specific GAT subtype (e.g., GAT-1) or prepared synaptosomes.

  • Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the this compound derivative.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]GABA.

  • Uptake Termination: After a short incubation period (1-10 minutes), rapidly terminate the uptake by washing with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]GABA uptake for each compound concentration and calculate the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience. The protocols and data presented in these application notes, derived from closely related analogs, provide a solid foundation for researchers to explore the potential of this versatile chemical moiety. Further optimization of derivatives based on this scaffold could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols for the Derivatization of the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization techniques for the azetidine ring, a critical scaffold in modern medicinal chemistry. The unique conformational constraints and physicochemical properties of the azetidine moiety make it a valuable component in the design of novel therapeutics.[1][2] This document outlines protocols for N-H functionalization, C-H functionalization, and derivatization through strain-release chemistry, complete with quantitative data and detailed experimental procedures.

N-Functionalization of the Azetidine Ring

The nitrogen atom of the azetidine ring offers a readily accessible handle for introducing a wide range of substituents, significantly impacting the pharmacological properties of the resulting derivatives. Common N-functionalization strategies include N-arylation, N-alkylation, and N-acylation.[3]

Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of N-arylazetidines.[4][5] This method allows for the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl or heteroaryl halide.

Application Note:

This protocol describes a palladium-catalyzed N-arylation of azetidine with various aryl bromides. The use of a palladium catalyst in the presence of a suitable ligand and base enables the efficient coupling of the azetidine nitrogen with the aryl partner. This method is applicable to a broad range of aryl and heteroaryl bromides, providing access to a diverse library of N-arylazetidines.[4][5] Ring cleavage of the azetidine ring is generally not observed under these conditions.[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine

  • Materials:

    • Azetidine

    • Aryl bromide (or hetaryl bromide)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Procedure:

    • To an oven-dried reaction tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

    • Seal the tube with a septum and purge with argon.

    • Add anhydrous toluene, followed by the aryl bromide (1.0 equivalent) and azetidine (1.2 equivalents).

    • Place the reaction tube in a preheated oil bath at 100 °C and stir for the time indicated by TLC or LC-MS analysis (typically 4-24 hours).

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylazetidine.

Quantitative Data for N-Arylation of Azetidine

EntryAryl BromideProductYield (%)
14-Bromotoluene1-(p-tolyl)azetidine85
24-Bromoanisole1-(4-methoxyphenyl)azetidine92
31-Bromo-4-(trifluoromethyl)benzene1-(4-(trifluoromethyl)phenyl)azetidine78
42-Bromopyridine1-(pyridin-2-yl)azetidine65
53-Bromothiophene1-(thiophen-3-yl)azetidine72

Yields are representative and may vary based on specific reaction conditions and substrate purity.

C-H Functionalization of the Azetidine Ring

Direct functionalization of C-H bonds on the azetidine ring represents an atom-economical and efficient strategy for introducing molecular complexity. Recent advances in photoredox catalysis have enabled mild and selective C-H functionalization of azetidines.[6][7][8]

Visible-Light Photoredox-Catalyzed C-H Functionalization

Application Note:

This protocol outlines a visible-light-mediated method for the functionalization of C-H bonds in N-aryl azetidines. The reaction utilizes an iridium-based photoredox catalyst to generate a radical intermediate from an activated alkyl halide, which then engages in a C-H functionalization event at the C3 position of the azetidine ring. This approach is characterized by its mild reaction conditions and tolerance of various functional groups.

Experimental Protocol: Visible-Light Photoredox-Catalyzed C3-Alkylation of N-Arylazetidine

  • Materials:

    • N-Arylazetidine

    • Activated alkyl bromide (e.g., ethyl bromodifluoroacetate)

    • fac-[Ir(ppy)₃] (iridium(III) tris(2-phenylpyridine)) photocatalyst

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a reaction vial, dissolve the N-arylazetidine (1.0 equivalent) and the activated alkyl bromide (1.5 equivalents) in anhydrous DMF.

    • Add fac-[Ir(ppy)₃] (1-2 mol%) and DIPEA (2.0 equivalents) to the solution.

    • Seal the vial and degas the mixture with argon for 15 minutes.

    • Place the reaction vial approximately 5-10 cm from a blue LED lamp (40 W, λ = 450 nm) and stir at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for C3-Alkylation of 1-Phenylazetidine

EntryAlkylating AgentProductYield (%)
1Ethyl bromodifluoroacetateEthyl 2-(1-phenylazetidin-3-yl)difluoroacetate75
2Bromoacetonitrile2-(1-phenylazetidin-3-yl)acetonitrile68
3Methyl 2-bromo-2-methylpropanoateMethyl 2-methyl-2-(1-phenylazetidin-3-yl)propanoate71

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Derivatization via Strain-Release of 1-Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[3][9][10] Reactions of ABBs with various nucleophiles and electrophiles proceed via cleavage of the central C-N bond, leading to the formation of a functionalized azetidine ring.

Application Note:

This protocol describes the synthesis of 3-substituted azetidines through the reaction of 1-azabicyclo[1.1.0]butane with an acid chloride. The reaction proceeds via nucleophilic attack of the ABB nitrogen on the electrophilic carbonyl carbon, followed by ring opening to furnish the 1-acyl-3-chloroazetidine. This method provides a straightforward route to 1,3-disubstituted azetidines.

Experimental Protocol: Synthesis of 1-Acyl-3-chloroazetidine from 1-Azabicyclo[1.1.0]butane

  • Materials:

    • 1-Azabicyclo[1.1.0]butane (ABB) solution in THF (prepared from 2,3-dibromopropylamine hydrobromide)[9]

    • Acid chloride (e.g., benzoyl chloride)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a freshly prepared solution of 1-azabicyclo[1.1.0]butane in anhydrous THF at 0 °C under an argon atmosphere, add the acid chloride (1.0 equivalent) dropwise.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 1-acyl-3-chloroazetidine.

Quantitative Data for Derivatization of 1-Azabicyclo[1.1.0]butane

EntryElectrophileProductYield (%)
1Benzoyl chloride1-Benzoyl-3-chloroazetidine78
2Acetyl chloride1-Acetyl-3-chloroazetidine85
3Ethyl chloroformateEthyl 3-chloroazetidine-1-carboxylate72

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Biological Applications and Signaling Pathways

Azetidine derivatives have shown significant promise as modulators of various biological targets. For instance, certain azetidine amides have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[1]

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in cell growth and survival.[11][12][13] Azetidine-based inhibitors can disrupt this pathway, offering a potential therapeutic strategy for cancer treatment.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization

Caption: STAT3 Signaling Pathway and Point of Inhibition.

Experimental Workflow: From Derivatization to Screening

The development of novel azetidine-based therapeutics involves a systematic workflow, from the synthesis of a diverse library of derivatives to their biological evaluation in high-throughput screening (HTS) assays.

Experimental_Workflow Start Azetidine Starting Material Derivatization Parallel Synthesis of Azetidine Library (e.g., N-Arylation, C-H Functionalization) Start->Derivatization Purification Purification and Characterization (LC-MS, NMR) Derivatization->Purification Library Compound Library (Plate Formatting) Purification->Library HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Library->HTS Hit_ID Hit Identification (≥ 50% Inhibition) HTS->Hit_ID Hit_ID->HTS Non-Hits Secondary_Assay Secondary Assays (e.g., Dose-Response, Orthogonal Assays) Hit_ID->Secondary_Assay Hits SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General Experimental Workflow for Azetidine Derivatives.

References

Application Notes and Protocols for the Analytical Characterization of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analytical characterization of 3-(3-Chlorophenoxy)azetidine, a key intermediate in pharmaceutical synthesis. The methods outlined herein are essential for ensuring the identity, purity, and quality of this compound. The protocols cover a range of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. This guide is intended to support researchers and quality control personnel in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted azetidine derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Azetidine moieties are prevalent in numerous bioactive molecules and natural products, contributing to their unique pharmacological profiles.[1] The precise characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final drug product.

This document details the standard analytical methods for the comprehensive characterization of this compound, providing theoretical backgrounds, detailed experimental protocols, and data interpretation guidelines.

Analytical Methods

A multi-faceted analytical approach is necessary for the complete characterization of this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation and confirmation.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification, quantification, and analysis of volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[2] For this compound, both ¹H NMR and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Analysis

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[3]

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Data Presentation: Representative NMR Data

Disclaimer: The following data is representative for a 3-substituted azetidine derivative and may need to be confirmed by experimental data for this compound.

Table 1: Representative ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4m1HAr-H
~6.8-7.0m3HAr-H
~4.9p1HO-CH (azetidine)
~4.2t2HCH₂ (azetidine)
~3.9t2HCH₂ (azetidine)

Table 2: Representative ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~158Ar-C-O
~135Ar-C-Cl
~130Ar-CH
~122Ar-CH
~116Ar-CH
~114Ar-CH
~65O-CH (azetidine)
~55CH₂ (azetidine)

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (400 MHz) transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Process Raw Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Workflow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying it in reaction mixtures or as a final product. A reverse-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

  • Note: The gradient may need to be optimized for best separation.

Gradient Program (Representative):

Time (min)% Solvent A% Solvent B
09010
151090
201090
219010
259010

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 275 nm

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Data

Table 3: Representative HPLC Purity Analysis Results

PeakRetention Time (min)Area (%)
12.50.15 (Impurity)
28.999.7 (Main Peak)
311.20.15 (Impurity)

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample (Dissolve & Dilute) filter_sample Filter Sample prep_sample->filter_sample inject Inject Sample filter_sample->inject prep_mobile Prepare Mobile Phase hplc HPLC System prep_mobile->hplc hplc->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile compounds. It can be used to confirm the identity of this compound and to detect any volatile impurities.[3][4]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Parameters (Representative):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Split (e.g., 20:1)

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • Filter the sample if necessary.

Data Presentation: GC-MS Data

Table 4: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment
183/185[M]⁺ (Molecular Ion)
128/130[Cl-C₆H₄-O]⁺
56[C₃H₆N]⁺

Note: The presence of chlorine will result in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio).[5][6]

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Sample (Dilute in Volatile Solvent) inject Inject into GC prep_sample->inject gcms GC-MS System gcms->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect_ms Mass Detection ionize->detect_ms tic Total Ion Chromatogram detect_ms->tic mass_spec Mass Spectrum of Peak tic->mass_spec library_search Library Search/ Fragmentation Analysis mass_spec->library_search confirm_id Confirm Identity library_search->confirm_id

Workflow for GC-MS analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized batch of this compound.

Experimental Protocol: Elemental Analysis

Instrumentation:

  • CHN/O Elemental Analyzer

Sample Preparation:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

Analysis:

  • The sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Chlorine is typically determined by titration or ion chromatography after combustion and absorption.

Data Presentation: Elemental Analysis Data

Table 5: Theoretical vs. Experimental Elemental Composition for C₉H₁₀ClNO

ElementTheoretical (%)Found (%)
Carbon (C)58.8758.8 ± 0.4
Hydrogen (H)5.495.5 ± 0.4
Nitrogen (N)7.637.6 ± 0.4
Chlorine (Cl)19.3119.3 ± 0.4

Note: The experimental values should be within ±0.4% of the theoretical values to be considered acceptable.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The application of NMR, HPLC, GC-MS, and elemental analysis ensures the structural integrity, purity, and correct elemental composition of the compound. Adherence to these protocols will enable researchers and manufacturers to maintain high standards of quality control for this important pharmaceutical intermediate. It is recommended that these methods be validated for their specific application and instrumentation.

References

Application Notes and Protocols for N-Functionalization of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates. 3-(3-Chlorophenoxy)azetidine is a valuable building block, offering a versatile secondary amine for a variety of N-functionalization reactions. This document provides detailed protocols for common N-functionalization techniques, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation, to facilitate the synthesis of diverse libraries of compounds for drug discovery and development.

Overview of N-Functionalization Techniques

The secondary amine of this compound serves as a nucleophilic handle for the introduction of a wide range of substituents. The primary methods for its functionalization are:

  • N-Alkylation: Introduction of alkyl groups via reactions with alkyl halides or through reductive amination with aldehydes and ketones.

  • N-Acylation: Formation of robust amide bonds through reaction with acylating agents such as acyl chlorides or anhydrides.

  • N-Arylation: Creation of a nitrogen-aryl bond, typically through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation.

  • N-Sulfonylation: Formation of stable sulfonamides by reacting with sulfonyl chlorides.

Data Presentation: Comparison of N-Functionalization Techniques

The following tables summarize representative quantitative data for common N-functionalization techniques. It is important to note that the yields presented are based on reactions with structurally similar azetidine derivatives and should be considered as representative examples. Optimization for this compound may be required to achieve comparable results.

Table 1: N-Alkylation of Azetidine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux~85-95
Ethyl iodideEt₃NDichloromethaneRoom Temperature~80-90
Benzaldehyde (Reductive Amination)-DichloromethaneRoom Temperature~70-90
Acetone (Reductive Amination)-1,2-DichloroethaneRoom Temperature~75-85

Table 2: N-Acylation of Azetidine Derivatives

Acylating AgentBaseSolventTemperature (°C)Yield (%)
Acetyl chlorideEt₃NDichloromethane0 to Room Temperature>90
Benzoyl chloridePyridineDichloromethane0 to Room Temperature>90
Acetic anhydrideEt₃NDichloromethaneRoom Temperature~90

Table 3: N-Arylation of Azetidine Derivatives

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-BromoanisolePd₂(dba)₃ / XPhosNaOtBuToluene100~70-85
4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Toluene110~65-80
IodobenzeneCuI / L-prolineK₂CO₃DMSO90~60-75

Table 4: N-Sulfonylation of Azetidine Derivatives

Sulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)
p-Toluenesulfonyl chlorideEt₃NDichloromethane0 to Room Temperature>90
Methanesulfonyl chloridePyridineDichloromethane0 to Room Temperature>90
Benzenesulfonyl chlorideEt₃NDichloromethane0 to Room Temperature~90

Experimental Protocols

Protocol 1: N-Alkylation via Reaction with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or DCM.

  • Add the base (K₂CO₃ or Et₃N).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azetidine.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_azetidine This compound reaction Combine and Stir (RT or Reflux) start_azetidine->reaction start_alkyl_halide Alkyl Halide start_alkyl_halide->reaction start_base Base (K₂CO₃ or Et₃N) start_base->reaction start_solvent Solvent (ACN or DCM) start_solvent->reaction filter Filter reaction->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Extraction concentrate1->extract dry Dry Organic Layer extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography product N-Alkylated Product chromatography->product

Caption: Workflow for N-Alkylation of Azetidine with Alkyl Halides.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound using an aldehyde or ketone via reductive amination.[1][2]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Dissolve the components in anhydrous DCE or DCM.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.[1]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.[1]

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_azetidine This compound imine_formation Imine Formation (cat. Acetic Acid, RT) start_azetidine->imine_formation start_carbonyl Aldehyde or Ketone start_carbonyl->imine_formation start_solvent Solvent (DCE or DCM) start_solvent->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction quench Quench (aq. NaHCO₃) reduction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Alkylated Product chromatography->product

Caption: Workflow for Reductive Amination.

Protocol 3: N-Acylation

This protocol details the synthesis of N-acyl derivatives of this compound.[1]

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl (for work-up if using Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (Et₃N or pyridine) (1.2 eq).

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_azetidine This compound reaction Combine and Stir (0 °C to RT) start_azetidine->reaction start_acylating_agent Acylating Agent start_acylating_agent->reaction start_base Base (Et₃N or Pyridine) start_base->reaction start_solvent Solvent (DCM) start_solvent->reaction quench Quench (Water) reaction->quench wash Aqueous Washes quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography or Recrystallization concentrate->chromatography product N-Acylated Product chromatography->product

Caption: Workflow for N-Acylation of Azetidine.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Celite

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 eq), palladium pre-catalyst, and phosphine ligand under an inert atmosphere.

  • Add the base.

  • Add anhydrous toluene or dioxane, followed by this compound (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated product.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_azetidine This compound reaction Combine and Heat (Inert Atmosphere) start_azetidine->reaction start_aryl_halide Aryl Halide start_aryl_halide->reaction start_catalyst Pd Catalyst & Ligand start_catalyst->reaction start_base Base start_base->reaction start_solvent Solvent (Toluene) start_solvent->reaction filter Filter through Celite reaction->filter wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Arylated Product chromatography->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol 5: N-Sulfonylation

This protocol provides a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (Et₃N or pyridine) (1.5 eq).

  • Slowly add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-sulfonylated azetidine.

N_Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_azetidine This compound reaction Combine and Stir (0 °C to RT) start_azetidine->reaction start_sulfonyl_chloride Sulfonyl Chloride start_sulfonyl_chloride->reaction start_base Base (Et₃N or Pyridine) start_base->reaction start_solvent Solvent (DCM) start_solvent->reaction quench Quench (Water) reaction->quench wash Aqueous Washes quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography or Recrystallization concentrate->chromatography product N-Sulfonylated Product chromatography->product

Caption: Workflow for N-Sulfonylation of Azetidine.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the N-functionalization of this compound. These methods offer access to a wide variety of derivatives, enabling extensive structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents. The provided workflows and comparative data tables are intended to aid researchers in selecting the most appropriate synthetic routes for their specific research goals. It is recommended that the reaction conditions for each protocol be optimized for the specific substrates being used to achieve the best possible outcomes.

References

Application Notes and Protocols for 3-(3-Chlorophenoxy)azetidine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, strained ring structure can impart unique conformational constraints on molecules, often leading to improved pharmacological properties such as metabolic stability, binding affinity, and selectivity. 3-(3-Chlorophenoxy)azetidine, in particular, serves as a valuable building block, offering a versatile scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The presence of the 3-chlorophenoxy moiety provides a handle for further structural modifications and can influence the electronic and lipophilic properties of the final compound.

These application notes provide an overview of the utility of this compound in the synthesis of complex molecules and offer detailed protocols for its derivatization.

Application: Building Block for Bioactive Molecules

This compound is primarily utilized as a secondary amine for the introduction of the substituted azetidine motif into larger molecular frameworks. The nitrogen atom of the azetidine ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions. This allows for the facile linkage of the this compound core to various side chains, pharmacophores, and targeting moieties.

Derivatives of substituted azetidines have shown a wide array of biological activities, including but not limited to:

  • Antimicrobial Agents: The azetidine scaffold is a key component of many β-lactam antibiotics. Novel azetidine derivatives are continually being explored for their potential to combat drug-resistant bacteria.

  • Antiviral Agents: Certain N-substituted azetidin-2-ones have demonstrated inhibitory activity against various viruses.

  • Antitumor Agents: The conformational rigidity of the azetidine ring can be exploited to design potent and selective inhibitors of cancer-related targets.

  • Central Nervous System (CNS) Agents: Azetidine derivatives have been investigated as inhibitors of neurotransmitter transporters, showing potential for the treatment of neurological and psychiatric disorders. For instance, analogs of lobelane containing an azetidine ring have shown potent inhibition of vesicular monoamine transporter 2 (VMAT2), a target for treating substance abuse.

Experimental Protocols

The following protocols are foundational methods for the derivatization of this compound. These can be adapted and optimized for the synthesis of specific target molecules.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group onto the nitrogen atom of the azetidine ring via reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the suspension.

  • Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine.

Quantitative Data (Representative for similar azetidine derivatives):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃AcetonitrileReflux1285-95
Ethyl IodideEt₃NDMF602470-85
Protocol 2: N-Acylation of this compound

This protocol details the formation of an amide bond by reacting this compound with an acylating agent.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl (if using triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated azetidine.

Quantitative Data (Representative for similar azetidine derivatives):

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideEt₃NDCM0 to RT290-98
Benzoyl ChloridePyridineDCM0 to RT488-95
Acetic AnhydrideEt₃NDCMRT685-92

Visualizations

The following diagrams illustrate the general synthetic pathways described in the protocols.

N_Alkylation start This compound reagents + Alkyl Halide (R-X) + Base start->reagents product N-Alkyl-3-(3-chlorophenoxy)azetidine reagents->product N-Alkylation N_Acylation start This compound reagents + Acylating Agent (RCOCl) + Base start->reagents product N-Acyl-3-(3-chlorophenoxy)azetidine reagents->product N-Acylation

In Vitro Assay Preparation for Azetidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine derivatives, four-membered nitrogen-containing heterocycles, are a significant class of compounds in medicinal chemistry.[1][2] Their unique strained ring structure provides conformational rigidity, influencing physicochemical properties and making them an attractive scaffold in drug discovery.[3][4] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][5][6] This document provides detailed application notes and standardized protocols for key in vitro assays used to characterize the biological activity of novel azetidine derivatives, intended for researchers, scientists, and drug development professionals.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

Application Note:

Azetidine derivatives have shown considerable potential as anticancer agents.[7][8] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways necessary for cancer cell proliferation, such as the JAK-STAT pathway.[7][9] A primary and essential in vitro assay to determine the anticancer potential of a compound is the cytotoxicity assay, which measures the concentration at which the compound is toxic to cancer cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Experimental Protocol: MTT Cell Viability Assay [7][12]

This protocol details the procedure for assessing the cytotoxic effect of azetidine derivatives on cancer cell lines.

Materials:

  • Azetidine derivative stock solution (in a suitable solvent like DMSO)

  • Human cancer cell line (e.g., MCF-7, SiHa, B16F10)[8][13]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][14]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[15]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine derivative in serum-free medium at various concentrations.

    • After 24 hours of incubation, remove the culture medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][14]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12][14]

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12][15] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]

Data Presentation: In Vitro Cytotoxicity of Azetidine Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)0.1[16]
Azetidin-2-one derivative (Compound 6)B16F10 (Melanoma)1.2[16]
Azetidin-2-one derivative (Compound 2)SiHa (Cervical Cancer)0.2[16]
Azetidin-2-one derivative (Compound 2)B16F10 (Melanoma)1.8[16]
Vincristine (Standard)SiHa (Cervical Cancer)0.09[16]
3-(4-methoxyphenyl)azetidine (3B)PC3 (Prostate Cancer)0.25[17]
3-(4-methoxyphenyl)azetidine (3B)A431 (Skin Cancer)0.03[17]
Azetidine-based STAT3 Inhibitor (H172)Breast Cancer Models0.38 - 0.98[9]

Mandatory Visualization:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with Azetidine Derivatives incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (3-4h) add_mtt->incubate3 solubilize 7. Add Solvent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze

General workflow for the MTT cell viability assay.

apoptosis_pathway Azetidine Azetidine Derivative STAT3 STAT3 Azetidine->STAT3 Inhibits Apoptosis Apoptosis Genes (e.g., Caspases) STAT3->Apoptosis Represses CellDeath Programmed Cell Death Apoptosis->CellDeath Induces

Inhibition of STAT3 signaling by azetidine derivatives.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Application Note:

Azetidine-2-ones (β-lactams) are a well-known class of antibiotics.[18] Other azetidine derivatives have also demonstrated significant antibacterial and antifungal properties.[5][19] The in vitro efficacy of a potential antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[20][21] The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound against various bacterial strains.[21][22]

Experimental Protocol: Broth Microdilution MIC Assay [20][23]

This protocol describes the determination of the MIC for azetidine derivatives against bacterial strains.

Materials:

  • Azetidine derivative stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[24]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[25]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells[20]

  • Standard antibiotic for positive control (e.g., Ampicillin)[24]

  • Spectrophotometer or microplate reader

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • Create a serial two-fold dilution of the azetidine derivative directly in the plate. Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first well of a row. Mix and transfer 50 µL to the next well. Repeat across the row, discarding the final 50 µL from the last dilution well. This results in wells containing 50 µL of serially diluted compound.

  • Inoculation:

    • Prepare the bacterial inoculum and adjust its turbidity. Dilute it in CAMHB so that the final inoculum density in each well will be approximately 5 x 10^5 CFU/mL.[20]

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well). The final volume in each well is now 100 µL.

    • Include a positive control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-24 hours.[20]

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the azetidine derivative at which there is no visible turbidity (growth).[20]

    • Alternatively, the optical density (OD) at 600 nm can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., 90%) of growth compared to the positive control.

Data Presentation: In Vitro Antimicrobial Activity of Azetidine Derivatives

Compound/Derivative ClassBacterial StrainActivityReference
Fluoroquinolone-azetidine (6i)S. aureus (MSSA)MIC: 0.25 µg/mL[4]
Fluoroquinolone-azetidine (6i)S. aureus (MRSA)MIC: 16.00 µg/mL[4]
Fluoroquinolone-azetidine (6i)E. coliMIC: 1.00 µg/mL[4]
Azetidin-2-one (M7)S. aureusZone of Inhibition: 22 mm[4][24]
Azetidin-2-one (M7, M8)E. coliZone of Inhibition: up to 25 mm[4][24]

Mandatory Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate 1. Prepare 96-well plate with Broth serial_dilution 2. Create Serial Dilution of Azetidine Derivative prep_plate->serial_dilution inoculate 4. Inoculate Wells serial_dilution->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate 5. Incubate Plate (16-24h at 37°C) read_mic 6. Read Results (Visual or OD600) incubate->read_mic determine_mic 7. Determine MIC Value read_mic->determine_mic

Workflow for broth microdilution MIC determination.

Neurological Activity: GABA Uptake Inhibition Assay

Application Note:

Azetidine derivatives have been designed as conformationally constrained analogs of the neurotransmitter gamma-aminobutyric acid (GABA).[26] This has led to the discovery of potent inhibitors of GABA transporters (GATs), which are crucial for regulating GABA levels in the central nervous system.[2] Inhibition of GABA reuptake is a key therapeutic strategy for neurological disorders like epilepsy.[4] In vitro assays are used to determine the potency (IC50) of azetidine derivatives against specific GABA transporters, typically expressed in cell lines like HEK-293.[2]

Experimental Protocol: GABA Uptake Inhibition Assay [2]

This protocol outlines a cell-based assay to measure the inhibition of GABA transporters.

Materials:

  • HEK-293 cells stably expressing the target GABA transporter (e.g., GAT-1 or GAT-3)

  • Azetidine derivative test compounds

  • [3H]GABA (radiolabeled GABA)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and vials

  • Scintillation counter

  • Poly-D-lysine coated 96-well plates

Procedure:

  • Cell Seeding:

    • Plate the GAT-expressing HEK-293 cells onto poly-D-lysine coated 96-well plates and grow to confluence.

  • Assay Preparation:

    • On the day of the assay, wash the cell monolayers twice with assay buffer.

    • Prepare various concentrations of the azetidine test compounds in assay buffer.

  • Inhibition Assay:

    • Add the test compound solutions to the wells.

    • Initiate the uptake reaction by adding a mixture of [3H]GABA and non-labeled GABA to each well.

    • Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

  • Quantification:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation: GABA Transporter Inhibitory Activity of Azetidine Derivatives

Azetidine DerivativeTransporterIC50 (µM)Reference
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[4][26]
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[4][26]
3-Hydroxy-3-(4-methoxyphenyl)azetidine (18b)GAT-126.6 ± 3.3[4][26]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[4][26]
3-Hydroxy-3-(4-methoxyphenyl)azetidine (18e)GAT-331.0 ± 4.7[4][26]

Mandatory Visualization:

GABA_Uptake cluster_neuron Presynaptic Neuron GAT GABA Transporter (GAT) Channel GABA GABA GABA->GAT:port Reuptake Azetidine Azetidine Derivative Azetidine->GAT Blocks SynapticCleft Synaptic Cleft

Mechanism of GABA uptake inhibition by azetidines.

General Enzyme Inhibition Assays

Application Note:

Azetidine derivatives can be designed to act as potent and selective inhibitors of specific enzymes, which is a cornerstone of modern drug discovery.[5] For example, they have been developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer signaling.[9][27] An enzyme kinetic assay is used to measure the rate of an enzyme-catalyzed reaction and to determine the potency of an inhibitor, typically expressed as an IC50 value.[28] Spectrophotometric assays are common, where the consumption of a substrate or the formation of a product leads to a change in absorbance.[29]

Experimental Protocol: General Spectrophotometric Enzyme Kinetic Assay [29][30]

This protocol provides a general framework for determining the inhibitory effect of an azetidine derivative on enzyme activity.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength)

  • Azetidine derivative inhibitor

  • 96-well UV-transparent plate or cuvettes

  • Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer at desired concentrations. Keep enzyme solutions on ice.[31]

  • Assay Setup:

    • In the wells of the microplate, combine the assay buffer, a range of concentrations of the azetidine inhibitor, and the enzyme solution.

    • Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature.[25]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in the spectrophotometer.

    • Monitor the change in absorbance over time at a specific wavelength corresponding to the substrate or product. Measurements should be taken in the initial, linear phase of the reaction.[30]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Data Presentation: Enzyme Inhibitory Activity of Azetidine Derivatives

Compound ClassTarget EnzymeIC50Reference
Azetidine-based compounds (H172, H182)STAT30.38 - 0.98 µM[9]
Azetidin-2-one derivativeHuman Chymase0.46 nM[5]

Mandatory Visualization:

Enzyme_Workflow cluster_prep Setup cluster_assay Reaction cluster_analysis Analysis mix_enzyme 1. Mix Enzyme, Buffer, and Azetidine Inhibitor incubate1 2. Pre-incubate mix_enzyme->incubate1 add_substrate 3. Add Substrate (Initiate Reaction) incubate1->add_substrate monitor 4. Monitor Absorbance (Kinetic Read) add_substrate->monitor calc_rate 5. Calculate Initial Reaction Rates monitor->calc_rate calc_ic50 6. Determine IC50 Value calc_rate->calc_ic50

References

Purification of 3-(3-Chlorophenoxy)azetidine from Reaction Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 3-(3-Chlorophenoxy)azetidine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on the removal of common impurities derived from its synthesis, which typically involves a Williamson ether synthesis followed by deprotection. This guide outlines two primary purification strategies: column chromatography and recrystallization, offering methodologies to achieve high purity suitable for downstream applications in drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and reagents. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methods are critical. This application note details validated protocols for the purification of this compound, ensuring high purity and yield.

Anticipated Impurities

The primary synthetic route to this compound involves the reaction of a protected 3-hydroxyazetidine derivative (commonly N-Boc-3-hydroxyazetidine) with 3-chlorophenol, followed by the removal of the protecting group. Potential impurities from this process include:

  • Unreacted Starting Materials: 3-chlorophenol and the protected or unprotected 3-hydroxyazetidine derivative.

  • Byproducts of the Williamson Ether Synthesis: Elimination products and other side-reaction products.

  • Reagents and Byproducts from Deprotection: Reagents used for deprotection (e.g., trifluoroacetic acid, hydrochloric acid) and byproducts from the cleavage of the protecting group (e.g., tert-butanol from a Boc group).

Purification Strategies

Two primary methods are recommended for the purification of this compound from reaction mixtures: column chromatography for the purification of the free base and recrystallization for the purification of its salt form (e.g., hydrochloride salt).

Workflow for Synthesis and Purification

Reactants Reactants Purification_Step_1 Column Chromatography (Free Base) Purified_Free_Base Purified Free Base Purification_Step_1->Purified_Free_Base Purification_Step_2 Recrystallization (Salt) Final_Product Pure this compound Hydrochloride Purification_Step_2->Final_Product Williamson_Ether_Synthesis Williamson Ether Synthesis Crude_Protected Crude N-Boc-3-(3-Chlorophenoxy)azetidine Williamson_Ether_Synthesis->Crude_Protected Deprotection N-Boc Deprotection Crude_Protected->Deprotection Crude_Free_Base Crude this compound Deprotection->Crude_Free_Base Crude_Free_Base->Purification_Step_1 Salt_Formation Salt Formation (e.g., with HCl) Crude_Free_Base->Salt_Formation Purified_Free_Base->Salt_Formation Crude_Salt Crude Hydrochloride Salt Salt_Formation->Crude_Salt Crude_Salt->Purification_Step_2

Caption: Synthetic and purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification of this compound (Free Base) by Column Chromatography

This protocol is suitable for the purification of the free base form of this compound from a crude reaction mixture after an aqueous work-up to remove water-soluble impurities. Due to the basic nature of the azetidine nitrogen, which can lead to tailing on standard silica gel, the use of a basic modifier in the eluent is recommended.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial eluent through the packed silica gel.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) containing 0.5% (v/v) triethylamine.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate and then introducing methanol (e.g., transitioning to a DCM:MeOH gradient with 0.5% TEA).

    • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions of appropriate volume.

    • Spot each fraction on a TLC plate and develop in a suitable solvent system (e.g., 90:10 DCM:MeOH with a drop of TEA).

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a free base.

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

This protocol is ideal for obtaining a highly pure, crystalline solid of the hydrochloride salt of this compound.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (absolute)

  • Isopropanol

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely. Gentle heating may be required.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Inducing Crystallization (if necessary): If crystals do not form, you can try:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the pure compound.

    • Slowly adding a co-solvent in which the compound is less soluble (an anti-solvent), such as diethyl ether or MTBE, until the solution becomes slightly turbid, then warming until it is clear again and allowing it to cool slowly.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables provide representative data for the purification of this compound from a typical reaction mixture.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Throughput
Column Chromatography~85%>98%75-85Moderate
Recrystallization (HCl salt)~90% (after initial work-up)>99.5%80-90High

Table 2: Optimized Column Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: Hexanes/Ethyl Acetate (with 0.5% TEA) to DCM/Methanol (with 0.5% TEA)
Flow Rate20-30 mL/min (for a medium-sized column)
DetectionTLC with UV (254 nm) and KMnO₄ stain
Typical Loading1 g crude material per 50 g silica gel

Table 3: Optimized Recrystallization Conditions

ParameterCondition
Salt FormHydrochloride
Solvent SystemEthanol/Diethyl Ether
Dissolution Temp.60-70 °C
Crystallization Temp.Room temperature followed by 0-4 °C
Yield85%
Purity>99.5%

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound from common reaction mixtures. For general purification of the free base, column chromatography with a basic modifier is effective. For achieving high purity in the solid state, recrystallization of the hydrochloride salt is the preferred method. The choice of purification strategy will depend on the scale of the reaction, the nature of the impurities, and the required purity of the final product. These methods are essential for providing high-quality this compound for use in research and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-(3-Chlorophenoxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-chlorophenoxy)azetidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing a systematic approach to problem-solving.

Q1: I am observing a low or no yield of this compound. What are the potential causes and how can I troubleshoot this?

Low or no product formation is a common issue that can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

  • Inefficient Deprotonation of 3-Chlorophenol: The formation of the phenoxide is crucial for the nucleophilic attack.

    • Solution: Ensure the base is strong enough to deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, safer alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[1] Crucially, all reagents and solvents must be anhydrous, as water will consume the base and inhibit phenoxide formation.

  • Poor Leaving Group on the Azetidine Ring: The hydroxyl group of a precursor like N-Boc-3-hydroxyazetidine is a poor leaving group for an Sₙ2 reaction.

    • Solution: Activate the hydroxyl group by converting it to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), in a separate step before the coupling reaction.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could be favored at higher temperatures.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For many Williamson ether syntheses, temperatures in the range of 80-120 °C are effective.

  • Catalyst Inactivation (for coupling reactions like Buchwald-Hartwig): If a palladium-catalyzed C-O coupling approach is used, the catalyst can be deactivated by oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

Q2: My reaction is producing significant side products. What are the likely impurities and how can I minimize their formation?

Side product formation can significantly reduce the yield and complicate purification.

  • N-Arylation of Azetidine: If the azetidine nitrogen is unprotected, it can compete with the phenoxide as a nucleophile, leading to the formation of N-(3-chlorophenyl)azetidine.

    • Solution: Use an N-protected azetidine starting material, such as N-Boc-3-hydroxyazetidine. The Boc group can be removed in a subsequent step.

  • Elimination Reactions: If using a sterically hindered or strong base, elimination to form an unsaturated azetidine derivative can occur, although this is less common.

    • Solution: Use a non-hindered base like potassium carbonate or cesium carbonate.

  • Decomposition of the Azetidine Ring: Azetidines can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[3]

    • Solution: Use milder bases and avoid excessively high temperatures. If the final deprotection step is problematic, consider alternative protecting groups that can be removed under neutral conditions.

Q3: The reaction seems to stall before completion. What steps can I take to drive it to completion?

A stalled reaction can be due to the deactivation of reagents or unfavorable equilibrium.

  • Insufficient Reagent: One of the reactants may have been consumed or is not present in the correct stoichiometry.

    • Solution: Consider adding a slight excess (1.1-1.5 equivalents) of the 3-chlorophenol.

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, limiting their reactivity.

    • Solution: Switch to a solvent with better solubilizing properties, such as DMF or DMSO.[1]

  • Product Inhibition: The product itself may be inhibiting a catalyst if a catalytic method is being used.

    • Solution: Try a different solvent to improve product solubility and minimize potential inhibition.[2]

Q4: I am having difficulty with the purification of the final product. What are the recommended procedures?

Purification is critical to obtaining the desired product with high purity.

  • Choice of Technique: Flash column chromatography is a common and effective method for purifying compounds of this type.[4]

    • Solution: Use a silica gel column and a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The optimal solvent system can be determined by thin-layer chromatography (TLC).

  • Co-eluting Impurities: If side products have similar polarities to the desired product, separation can be challenging.

    • Solution: Adjust the solvent system for chromatography. A less polar solvent system may improve separation. Alternatively, consider a different purification technique, such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is a two-step process:

  • Williamson Ether Synthesis: Reaction of an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) with 3-chlorophenol in the presence of a base.[1]

  • Deprotection: Removal of the N-protecting group (e.g., Boc group) using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[5]

Q2: How do I choose the optimal base for the reaction?

The choice of base is critical for efficient deprotonation of the phenol without causing side reactions.

  • For Williamson Ether Synthesis:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often good choices as they are effective, relatively mild, and have good solubility in polar aprotic solvents.[1]

    • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation but requires strict anhydrous conditions and careful handling.

Q3: What is the role of the solvent, and which one should I use?

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For Sₙ2 reactions like the Williamson ether synthesis, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[1][6]

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.

    • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a highly polar aprotic solvent.

    • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Q4: What is the ideal reaction temperature and duration?

The optimal temperature and time depend on the specific reagents and solvent used.

  • Temperature: A starting point is typically in the range of 80-100 °C. If the reaction is slow, the temperature can be increased to 120 °C or higher, but monitor for decomposition.

  • Duration: Reactions are typically run for 12-24 hours. Progress should be monitored by TLC or LC-MS to determine the point of maximum conversion.

Q5: Is the N-protecting group on the azetidine ring important?

Yes, using an N-protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is highly recommended. It prevents the azetidine nitrogen from acting as a competing nucleophile, which would lead to the formation of N-aryl side products.[7]

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of N-Boc-3-(3-chlorophenoxy)azetidine based on general principles of Williamson ether synthesis.

Table 1: Effect of Base on the Yield of N-Boc-3-(3-chlorophenoxy)azetidine

BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
K₂CO₃DMF1001660-75Good starting point, safe and effective.
Cs₂CO₃DMF1001275-90Often gives higher yields due to increased solubility and reactivity.
NaHTHF651280-95Highly effective but requires strict anhydrous conditions.

Table 2: Influence of Solvent on Reaction Yield

SolventBaseTemperature (°C)Time (h)Typical Yield (%)Notes
DMFCs₂CO₃1001275-90Excellent solvent for this reaction.
DMSOCs₂CO₃1001270-85Good alternative to DMF.
AcetonitrileCs₂CO₃802450-65Lower boiling point may require longer reaction times.
THFNaH651280-95Suitable for use with NaH.

Table 3: Impact of Reaction Temperature on Yield

Temperature (°C)BaseSolventTime (h)Typical Yield (%)Notes
60Cs₂CO₃DMF24LowReaction is often too slow.
80Cs₂CO₃DMF18ModerateA reasonable starting temperature.
100Cs₂CO₃DMF12Good-ExcellentOften the optimal temperature range.
120Cs₂CO₃DMF12Good-ExcellentMay see an increase in side products.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine via Williamson Ether Synthesis

  • Reaction Setup: To a round-bottom flask, add N-Boc-3-hydroxyazetidine (1.0 eq.), 3-chlorophenol (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the N-Boc-3-hydroxyazetidine.

  • Reaction Conditions: Stir the mixture at 100 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of N-Boc-3-(3-chlorophenoxy)azetidine

  • Reaction Setup: Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq.) in a suitable solvent such as dioxane or dichloromethane.[5]

  • Acid Addition: Add a solution of hydrochloric acid (4M in dioxane, 3-4 eq.) to the stirred solution at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Workup: Upon completion, the product hydrochloride salt may precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, filtered, and dried to yield the final product.

Mandatory Visualizations```dot

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// Nodes Start [label="N-Boc-3-hydroxyazetidine +\n3-Chlorophenol", fillcolor="#F1F3F4"]; Intermediate [label="N-Boc-3-(3-chlorophenoxy)azetidine", fillcolor="#F1F3F4"]; Product [label="this compound\n(as HCl salt)", fillcolor="#F1F3F4"];

// Edges Start -> Intermediate [label=" Williamson Ether Synthesis\n (Base, Solvent, Heat) ", color="#4285F4"]; Intermediate -> Product [label=" Boc Deprotection\n (Acid, e.g., HCl) ", color="#EA4335"]; }

Caption: Troubleshooting Workflow for Low Reaction Yield.

Key_Relationships Yield Reaction Yield Base Base Strength & Anhydrousness Base->Yield influences Side_Products Side Products Base->Side_Products can cause Solvent Solvent (Polar Aprotic) Solvent->Yield influences Temp Temperature Temp->Yield influences Temp->Side_Products can cause Leaving_Group Leaving Group Quality Leaving_Group->Yield influences Protection N-Protection Protection->Yield influences Protection->Side_Products prevents Side_Products->Yield decreases

Caption: Key Relationships in the Williamson Ether Synthesis.

References

Technical Support Center: Purification of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the purification of 3-substituted azetidines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Separation or Tailing during Silica Gel Column Chromatography

  • Question: My 3-substituted azetidine is showing significant tailing or streaking on the TLC plate and is difficult to separate by column chromatography on silica gel. What can I do to improve the separation?

  • Answer: This is a common issue when purifying basic compounds like azetidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups, leading to poor chromatographic performance. Here are several troubleshooting steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

      • Recommended Modifier: Triethylamine (TEA) is the most common choice. Start with 0.5-1% (v/v) TEA in your mobile phase.[1]

      • Alternative: If TEA is not compatible with your compound, other amines like pyridine or diisopropylethylamine (DIPEA) can be used.

    • Deactivation of Silica Gel: Before running your column, you can pre-treat the silica gel.

      • Protocol: Prepare a slurry of your silica gel in the initial, least polar eluent mixture containing 1-2% TEA. Let it stand for a few minutes before packing the column. This helps to neutralize the acidic sites beforehand.[1]

    • Alternative Stationary Phases: If the issue persists, consider switching to a different stationary phase.[1]

      • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.[1]

      • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can offer a different selectivity. The mobile phase is typically a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine.[1]

Issue 2: Compound Degradation on Silica Gel

  • Question: I suspect my 3-substituted azetidine is degrading on the silica gel column, leading to low recovery and the appearance of new spots on the TLC. How can I prevent this?

  • Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, especially those with acid-labile functional groups.[1] Azetidines themselves can be susceptible to ring-opening under acidic conditions, although this is more common with N-unsubstituted or certain N-substituted azetidines.

    • Solution 1: Deactivate the Silica Gel: As with tailing, neutralizing the acidic sites on the silica gel is the first step. Use triethylamine (TEA) in your eluent as described above.[1]

    • Solution 2: Switch to a Less Acidic Stationary Phase: If degradation continues even with a TEA-modified mobile phase, switch to neutral alumina or Florisil.[1]

    • Solution 3: Minimize Residence Time: The longer your compound is in contact with the stationary phase, the more time there is for degradation to occur.

      • Technique: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.[1]

Issue 3: Difficulty Removing Synthesis Reagents and Byproducts

  • Question: After my synthesis, I'm having trouble removing reagents like DBU or byproducts from the Horner-Wadsworth-Emmons reaction. How can I effectively purify my product?

  • Answer: Proper workup before chromatography is crucial for removing many common impurities.

    • Aqueous Wash/Extraction:

      • For Basic Impurities (e.g., DBU, TEA): Perform an acidic wash. After dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane), wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl). This will protonate the basic impurities, making them water-soluble and allowing for their removal in the aqueous layer. Be cautious if your desired azetidine is acid-sensitive.

      • For Acidic Impurities: A basic wash with saturated aqueous sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH) will remove acidic byproducts.

    • Specific Impurities:

      • Mineral Oil (from NaH): If you used a sodium hydride dispersion in mineral oil, it can be a stubborn, non-polar impurity.[2]

        • Purification Strategy: After quenching the reaction, perform multiple extractions with a non-polar solvent like hexane or pentane before extracting your product with a more polar solvent. Alternatively, vacuum distillation of the crude product (if thermally stable) can remove mineral oil.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for silica gel chromatography of a 3-substituted azetidine?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1] To determine the optimal ratio, start by running Thin Layer Chromatography (TLC) with varying solvent ratios. A typical starting point for many 3-substituted azetidines is a 4:1 to 1:1 mixture of hexanes:ethyl acetate.[2] Remember to add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing.[1]

Q2: My 3-substituted azetidine is a solid. Is crystallization a viable purification method?

A2: Yes, for solid derivatives, recrystallization can be a very effective purification method, especially for removing small amounts of impurities that are difficult to separate by chromatography.[3] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol, isopropanol) to find conditions that provide good crystal formation and high recovery.

Q3: I have a Boc-protected 3-substituted azetidine. What are the common challenges in purifying it after deprotection?

A3: The deprotection of a Boc group typically involves treatment with a strong acid like trifluoroacetic acid (TFA).[4] After the reaction, you will have the TFA salt of your azetidine. The main purification challenges are:

  • Removing Excess TFA: This can be done by concentrating the reaction mixture under reduced pressure. For more complete removal, you can co-evaporate with a solvent like toluene.

  • Neutralization: To obtain the free base, the residue should be dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[4]

  • Purification of the Free Base: The resulting free base may still contain impurities and can be purified by column chromatography (with a TEA-modified eluent) or distillation if it is a liquid.

Q4: How does the choice of N-protecting group affect the purification of 3-substituted azetidines?

A4: The N-protecting group significantly influences the polarity and reactivity of the azetidine, which in turn affects purification.

  • Boc (tert-Butoxycarbonyl): This is a very common protecting group.[3] It reduces the basicity of the nitrogen, which can sometimes lessen the interaction with silica gel, but the addition of TEA to the eluent is still often recommended. Its removal requires acidic conditions, which necessitates a subsequent neutralization and purification step.[4][5]

  • Bn (Benzyl) or Cbz (Carbobenzyloxy): These groups are typically removed by catalytic hydrogenation. The purification involves filtering off the catalyst (e.g., Pd/C) and then purifying the deprotected azetidine. This method avoids the use of strong acids or bases for deprotection.[3]

  • Sulfonyl groups (e.g., Tosyl): These groups are very electron-withdrawing and render the nitrogen non-basic. This can simplify chromatography on silica gel as tailing is less of an issue. However, their removal can require harsh conditions (e.g., dissolving metal reduction).[6]

Data Summary

Table 1: Common Eluent Systems for Flash Chromatography of 3-Substituted Azetidines

Compound TypeStationary PhaseEluent SystemModifierReference
N-Boc-3-(cycloaminyl)azetidinesSilica Geln-hexane/ethyl acetate (4:1)None specified[2]
N-Boc-3-aryl-3-(trichloro-1-iminoethoxy)azetidinesSilica GelPetroleum ether/ethyl acetate (40:1)None specified[7]
1,3-disubstituted azetidinesSilica Geli-hexane/ethyl acetate (98:2)None specified[8]
N-Boc-azetidine derivativesSilica GelHexanes/ethyl acetateNot specified[9][10]
3-(2-Ethylphenyl)azetidineSilica GelHexane/ethyl acetate0.5-1% Triethylamine[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4. Add 0.5-1% TEA to the eluent if tailing is observed.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimum amount of the initial eluent and load it onto the column.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-substituted azetidine.

Protocol 2: Aqueous Workup for Removal of Acidic/Basic Impurities

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl or saturated aqueous NH4Cl. Separate the organic layer.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with saturated aqueous NaHCO3.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Visualizations

Troubleshooting_Chromatography start Start: Poor Separation/ Tailing on Silica q1 Is the compound basic (contains an azetidine N-H or N-alkyl)? start->q1 s1 Add 0.5-1% Triethylamine (TEA) to the eluent q1->s1 Yes end_bad End: Further optimization needed q1->end_bad No (Consider other issues) q2 Is separation improved? s1->q2 s2 Deactivate silica gel with TEA before packing q2->s2 No end_good End: Purification Successful q2->end_good Yes q3 Is separation still poor or is there compound degradation? s2->q3 s3 Switch to alternative stationary phase: - Neutral/Basic Alumina - Reversed-Phase (C18) q3->s3 Yes q3->end_good No s3->end_bad

Caption: Troubleshooting workflow for poor separation in silica gel chromatography.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Acidic/Basic Washes) crude->workup dry Dry & Concentrate workup->dry purification Purification Step dry->purification chromatography Column Chromatography purification->chromatography General crystallization Crystallization purification->crystallization If solid distillation Distillation purification->distillation If liquid & volatile analysis Purity Analysis (NMR, LC-MS) chromatography->analysis crystallization->analysis distillation->analysis product Pure 3-Substituted Azetidine analysis->product

Caption: General purification workflow for 3-substituted azetidines.

References

common side reactions in the synthesis of 3-aryloxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-aryloxyazetidines. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-aryloxyazetidines?

The two most prevalent methods for synthesizing 3-aryloxyazetidines are the Williamson ether synthesis and the Mitsunobu reaction. Both methods typically start from an N-protected azetidin-3-ol and a corresponding phenol.

Q2: Why is N-protection of the azetidine ring necessary?

The nitrogen atom of the azetidine ring is nucleophilic and can compete with the hydroxyl group in O-alkylation reactions. N-protection, commonly with a Boc (tert-butoxycarbonyl) group, prevents this N-alkylation side reaction, directing the reaction to the desired oxygen atom.

Q3: What are the primary side reactions to be aware of during the synthesis of 3-aryloxyazetidines?

The primary side reactions depend on the chosen synthetic route. For the Williamson ether synthesis, the main side reactions are N-alkylation of the azetidine nitrogen (if deprotected or if the protecting group is labile), and elimination reactions of the alkyl halide or sulfonate. For the Mitsunobu reaction, common side reactions include the formation of a byproduct where the azodicarboxylate reacts instead of the phenol, and challenges with removing triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[1][2]

Q4: Can the azetidine ring open during the reaction or deprotection steps?

While the azetidine ring is strained, it is generally stable under the conditions of Williamson ether synthesis and Mitsunobu reactions. However, under strongly acidic conditions, particularly during the removal of certain protecting groups, ring-opening can be a concern.[3]

Troubleshooting Guides

Williamson Ether Synthesis Route

The Williamson ether synthesis for 3-aryloxyazetidines typically involves the reaction of an N-protected azetidin-3-ol (often activated as a sulfonate ester) with a phenol in the presence of a base.

Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials. Extend the reaction time if necessary.[4] - Check temperature: Ensure the reaction is at the optimal temperature. While higher temperatures can increase the rate, they can also promote side reactions. A temperature range of 50-100 °C is common.[5]
Poor leaving group - The hydroxyl group of azetidin-3-ol is a poor leaving group. Convert it to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before reacting with the phenoxide.
Inefficient deprotonation of the phenol - Use a sufficiently strong base to deprotonate the phenol. For phenols, bases like potassium carbonate are often sufficient and safer than stronger bases like sodium hydride.[6] - Ensure anhydrous conditions, as water will consume the base.
Suboptimal solvent - Use a polar aprotic solvent like DMF, acetonitrile, or DMSO to enhance the reactivity of the nucleophile.[6][7]
Side Product Cause Prevention and Mitigation
N-Alkylated Azetidine The nitrogen of the azetidine is a competing nucleophile.- Ensure the nitrogen is protected with a robust protecting group like Boc. - If N-alkylation still occurs, consider using a bulkier protecting group to sterically hinder the nitrogen.
Elimination Product (Alkene) The alkoxide can act as a base, promoting an E2 elimination, especially with secondary alkyl halides.- Use a primary alkyl halide if the synthetic route allows. In this case, the azetidinyl-3-sulfonate is a secondary electrophile, so milder reaction conditions (lower temperature, less sterically hindered base) are preferred to favor SN2 over E2.[7]
C-Alkylated Phenol The phenoxide ion is an ambident nucleophile and can react through the aromatic ring.This is generally less of a problem than O-alkylation but can occur. Optimizing the solvent and counter-ion can influence the O/C alkylation ratio.
Mitsunobu Reaction Route

The Mitsunobu reaction allows for the direct conversion of an N-protected azetidin-3-ol to a 3-aryloxyazetidine in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).

Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction: Use TLC to follow the disappearance of the starting alcohol. - Reagent quality: Ensure the phosphine and azodicarboxylate reagents are of high quality and not degraded. - Steric hindrance: For sterically hindered phenols, the reaction may be sluggish. Consider using modified Mitsunobu reagents or catalysts.[8]
Incorrect order of addition - The order of reagent addition can be critical. Typically, the alcohol, phenol, and phosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[9]
Acidity of the phenol - The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[3] Very weakly acidic phenols may not react efficiently.
Impurity Cause Removal Strategy
Triphenylphosphine oxide (TPPO) A stoichiometric byproduct of the reaction.- Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system (e.g., ether/hexane). - Chromatography: Careful column chromatography is often required. The polarity of the eluent can be adjusted to separate the product from TPPO. - Modified Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines that simplify byproduct removal.[2]
Reduced Azodicarboxylate (e.g., DEAD-H₂) A stoichiometric byproduct of the reaction.- Aqueous workup: This byproduct is often more polar than the desired product and can be partially removed with an aqueous wash. - Chromatography: It is typically separated from the product during column chromatography.
Azodicarboxylate Adduct The azodicarboxylate can act as a nucleophile, displacing the activated hydroxyl group.This is more likely with less nucleophilic phenols. Ensure the phenol is sufficiently reactive. Using a slight excess of the phenol can help to outcompete this side reaction.[2]

Experimental Protocols

Synthesis of N-Boc-3-phenoxyazetidine via Williamson Ether Synthesis

This is a representative two-step protocol starting from N-Boc-azetidin-3-ol.

Step 1: Mesylation of N-Boc-azetidin-3-ol

  • Dissolve N-Boc-azetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents) dropwise.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Reaction with Phenol

  • In a separate flask, dissolve phenol (1.2 equivalents) in a polar aprotic solvent such as DMF.

  • Add a base such as potassium carbonate (2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude mesylate from Step 1 in DMF to the phenoxide solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

This is a representative one-pot protocol.

  • To a solution of N-Boc-azetidin-3-ol (1 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Aryloxyazetidines

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Starting Materials N-Boc-azetidin-3-ol (activated), Phenol, BaseN-Boc-azetidin-3-ol, Phenol, PPh₃, DEAD/DIAD
Typical Yields Moderate to good (can be variable)Generally good, but can be affected by sterics
Key Side Reactions N-alkylation, EliminationFormation of azodicarboxylate adduct
Purification Challenges Separation from N-alkylated and elimination byproductsRemoval of triphenylphosphine oxide and reduced azodicarboxylate
Stereochemistry Inversion at the azetidine C3 positionInversion at the azetidine C3 position

Note: Actual yields are highly dependent on the specific substrates, reaction conditions, and scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

Williamson_Troubleshooting start Low Yield Observed check_reagents 1. Check Reagent Purity & Dryness (Azetidinol, Phenol, Solvent, Base) start->check_reagents reagents_impure Impure/Wet Reagents check_reagents->reagents_impure purify_reagents Purify/Dry Reagents reagents_impure->purify_reagents Yes check_activation 2. Verify Azetidinol Activation (e.g., Mesylation/Tosylation) reagents_impure->check_activation No end_good Yield Improved purify_reagents->end_good activation_incomplete Incomplete Activation check_activation->activation_incomplete optimize_activation Optimize Activation Step (Time, Temp, Reagents) activation_incomplete->optimize_activation Yes check_conditions 3. Review Reaction Conditions (Temperature, Time, Base) activation_incomplete->check_conditions No optimize_activation->end_good conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal optimize_conditions Adjust Temp/Time/Base conditions_suboptimal->optimize_conditions Yes analyze_byproducts 4. Analyze for Side Products (TLC, LC-MS) conditions_suboptimal->analyze_byproducts No optimize_conditions->end_good byproducts_present Side Products Detected analyze_byproducts->byproducts_present mitigate_byproducts Address Specific Side Reaction (See Table) byproducts_present->mitigate_byproducts Yes byproducts_present->end_good No mitigate_byproducts->end_good

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine N-Boc-azetidin-3-ol, Phenol, and PPh3 in THF cool Cool to 0 °C (Ice Bath) reagents->cool add_diad Add DIAD/DEAD Dropwise cool->add_diad stir Stir and Warm to RT (12-24h) add_diad->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete chromatography Purify by Column Chromatography (Silica Gel) concentrate->chromatography isolate Isolate Product chromatography->isolate

Caption: General experimental workflow for the Mitsunobu reaction.

References

Technical Support Center: 3-(3-Chlorophenoxy)azetidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving 3-(3-chlorophenoxy)azetidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, functionalization, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent moisture and air exposure.

Q2: How stable is the azetidine ring in this compound?

A2: The four-membered azetidine ring is inherently strained, making it susceptible to ring-opening reactions, particularly under acidic conditions. The stability can be influenced by the substituent on the nitrogen atom; N-aryl or N-acyl groups can affect the nitrogen's basicity and the ring's stability.[1] It is advisable to avoid strong acidic conditions during workup or purification unless a protecting group is present.

Q3: What are the primary challenges in the synthesis of 3-substituted azetidines?

A3: The main challenges stem from the high ring strain of the azetidine core, which can lead to low yields and the formation of byproducts through ring-opening or polymerization.[2] Key to a successful synthesis is the careful control of reaction conditions, particularly temperature, and the appropriate use of protecting groups, such as a tert-butoxycarbonyl (Boc) group, on the azetidine nitrogen.

Q4: What are the expected degradation pathways for this compound?

A4: Based on studies of similar compounds, potential degradation pathways include hydrolysis of the ether linkage to yield 3-hydroxyazetidine and 3-chlorophenol, and photodegradation in aqueous solutions when exposed to light.[3] Ring-opening of the azetidine moiety is also a possibility under certain conditions.

Q5: Which analytical techniques are best for monitoring reactions and purity of this compound?

A5: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis and purification, High-Performance Liquid Chromatography (HPLC) is effective. For structural confirmation and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.[3]

Troubleshooting Guides

Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

This synthesis is typically achieved via a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 3-chlorophenol.

Problem Potential Cause Troubleshooting Solution
Low or No Product Formation Inactive Mitsunobu reagents (DEAD/DIAD, PPh₃).Use freshly opened or properly stored reagents. DEAD/DIAD can degrade over time.
Incomplete deprotonation of 3-chlorophenol.Ensure the reaction is run under anhydrous conditions. The pKa of the phenol is critical for the reaction to proceed.
Incorrect reaction temperature.The initial addition of DEAD/DIAD should be done at 0°C to control the exothermic reaction, followed by warming to room temperature.
Formation of Multiple Byproducts Side reactions of the Mitsunobu reagents.Add the DEAD/DIAD solution dropwise to the mixture of the alcohol, phenol, and PPh₃ to maintain a low concentration of the active reagents.
Degradation of the azetidine ring.Maintain neutral or slightly basic conditions during workup. Avoid strong acids.
Difficult Purification Co-elution of triphenylphosphine oxide (Ph₃PO).Ph₃PO can be challenging to remove. After the reaction, you can try to precipitate it by adding a non-polar solvent like hexanes or diethyl ether and filtering. Alternatively, optimize your column chromatography gradient.
N-Alkylation of this compound

This reaction typically involves reacting the deprotected azetidine with an alkyl halide in the presence of a base.

Problem Potential Cause Troubleshooting Solution
Reaction Stalls or Incomplete Conversion Insufficiently strong base.A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used. Ensure the base is anhydrous.
Low reactivity of the alkyl halide.For less reactive alkyl halides (e.g., alkyl chlorides), consider adding a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction.[4]
Poor solubility of reagents.Choose a suitable solvent that dissolves both the azetidine and the base. DMF or DMSO can be effective for this purpose.[4]
Formation of Quaternary Ammonium Salt (Over-alkylation) Use of excess alkyl halide.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent.
High reaction temperature or prolonged reaction time.Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Low Yield after Workup Product loss during extraction.The N-alkylated product may have some water solubility, especially if the alkyl group is small. Ensure thorough extraction with a suitable organic solvent.
N-Acylation of this compound

This involves the reaction of the azetidine with an acylating agent like an acyl chloride or anhydride.

Problem Potential Cause Troubleshooting Solution
Low or No Reaction Deactivated acylating agent.Use fresh or properly stored acyl chloride/anhydride, as they can be hydrolyzed by moisture.
Insufficient base to scavenge HCl byproduct.Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (at least 1.1 equivalents) to neutralize the acid formed during the reaction.
Hydrolysis of Acyl Chloride Presence of water in the reaction.Ensure all glassware is dry and use anhydrous solvents.
Difficult Purification Residual base or salts.During workup, wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove excess amine base, followed by a wash with saturated aqueous sodium bicarbonate to remove any remaining acid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number868833-95-8[5]
Molecular FormulaC₉H₁₀ClNO[5]
Molecular Weight183.63 g/mol [5]
Predicted pKa9.30 ± 0.40-
Predicted Boiling Point~278°C-

Table 2: Representative Conditions for N-Functionalization of Azetidine Derivatives

Note: These are general conditions based on similar substrates and may require optimization.[6]

ReactionReagentBaseSolventTemperatureTypical Yield
N-AlkylationBenzyl BromideK₂CO₃Acetonitrile80°C70-90%
N-AcylationAcetyl ChlorideEt₃NDichloromethane0°C to RT85-95%
Reductive AminationAcetoneNaBH(OAc)₃DichloroethaneRoom Temp.60-80%
N-Arylation (Chan-Lam)Phenylboronic AcidPyridine, Cu(OAc)₂DichloromethaneRoom Temp.40-60%

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for a 3-Aryloxy-N-Boc-Azetidine Scaffold

Note: Based on data for tert-Butyl 3-(3-chlorophenoxy)-3-(p-tolyl)azetidine-1-carboxylate. Shifts are approximate and can vary based on substitution.[7]

NucleusFunctional GroupChemical Shift (ppm)
¹HAzetidine CH₂4.2 - 4.4
Azetidine CH~5.0
Aromatic H6.8 - 7.4
Boc C(CH₃)₃~1.48
¹³CAzetidine CH₂~62
Azetidine CH~75
Aromatic C110 - 160
Boc C=O~156
Boc C (CH₃)₃~80
Boc C(C H₃)₃~28

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine (Mitsunobu Reaction)
  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), 3-chlorophenol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to yield the product.

Protocol 2: N-Alkylation of this compound

This protocol assumes prior removal of the Boc group, typically with an acid like TFA, followed by neutralization.

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_functionalization N-Functionalization start N-Boc-3-hydroxyazetidine + 3-Chlorophenol mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) start->mitsunobu purify_synth Purification (Column Chromatography) mitsunobu->purify_synth product_boc N-Boc-3-(3-chlorophenoxy)azetidine purify_synth->product_boc deprotect Boc Removal (TFA in DCM) product_boc->deprotect neutralize Neutralization (e.g., sat. NaHCO3) deprotect->neutralize product_free This compound neutralize->product_free alkylation N-Alkylation product_free->alkylation acylation N-Acylation product_free->acylation product_final Final Derivative alkylation->product_final acylation->product_final

Caption: General workflow for synthesis and functionalization.

troubleshooting_workflow Troubleshooting Low Yield in N-Alkylation cluster_yes cluster_no start Low Yield in N-Alkylation Reaction check_sm Is Starting Material Consumed (TLC)? start->check_sm workup_issue Potential Workup/ Purification Issue check_sm->workup_issue Yes reaction_issue Reaction Condition Issue check_sm->reaction_issue No check_solubility Check aqueous layer for product workup_issue->check_solubility check_volatility Is product volatile? workup_issue->check_volatility check_reagents Check Reagent Purity (Base, Alkyl Halide) reaction_issue->check_reagents increase_temp Increase Temperature reaction_issue->increase_temp add_catalyst Add cat. NaI (for R-Br/R-Cl) reaction_issue->add_catalyst change_solvent Change Solvent (e.g., to DMF) reaction_issue->change_solvent

Caption: Decision tree for troubleshooting low N-alkylation yield.

purification_logic Purification Logic Flow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate column Flash Column Chromatography concentrate->column analyze Analyze Fractions (TLC/LC-MS) column->analyze combine Combine Pure Fractions analyze->combine final_product Pure Product combine->final_product

Caption: Standard workflow for reaction workup and purification.

References

Technical Support Center: Improving Regioselectivity in Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high regioselectivity in azetidine ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the azetidine ring?

A1: The primary methods for synthesizing the azetidine ring include:

  • Intramolecular Cyclization: This is a widely used method that typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]

  • [2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[1][2] This can be promoted photochemically or through the use of catalysts.[1][2]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][3]

  • Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination: This method involves the reductive elimination at an alkyl–Pd(IV) complex to form the azetidine ring.[4]

Q2: What are the main challenges in synthesizing azetidines?

A2: The synthesis of azetidines can be challenging due to the inherent strain in the four-membered ring.[5][6] Common issues include:

  • Low Yields: Competing side reactions and the high activation energy for ring closure can lead to low product yields.[1][7]

  • Poor Regioselectivity: In intramolecular cyclizations, there is often competition between the formation of the four-membered azetidine ring and the thermodynamically more stable five-membered pyrrolidine ring.[8][9]

  • Ring Opening: The high ring strain makes azetidines susceptible to nucleophilic ring-opening reactions.[5]

  • Polymerization: Intermolecular reactions can lead to the formation of dimers or polymers, especially at high concentrations.[1][7]

Q3: How does the choice of catalyst influence regioselectivity?

A3: The catalyst plays a crucial role in directing the regioselectivity of azetidine ring formation, particularly in the intramolecular aminolysis of epoxy amines. For instance, lanthanide triflates like La(OTf)₃ have been shown to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[10][11] The Lewis acid activates the epoxide, facilitating the nucleophilic attack of the amine. The choice of a cis-epoxide precursor is critical for favoring the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet cyclization (leading to pyrrolidine).[9]

Q4: What is the role of the nitrogen-protecting group in azetidine synthesis?

A4: The protecting group on the nitrogen atom is critical. Electron-withdrawing groups, such as tert-butoxycarbonyl (Boc) or tosyl (Ts), can increase the ring strain and electrophilicity, making the ring more susceptible to opening.[12] The choice of protecting group is also important for directing functionalization of the azetidine ring. For example, in 2-arylazetidines, an N-Boc group can direct lithiation to the α-benzylic position.[12]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization

This is a common problem that can be addressed by systematically evaluating the reaction conditions.

Potential Cause Suggested Solution
Poor Leaving Group Convert a hydroxyl group to a better leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.[1]
Competing Intermolecular Reactions Use high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular cyclization over intermolecular polymerization.[1]
Reaction is Too Slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Incorrect Base When using a γ-haloamine, a strong, non-nucleophilic base such as NaH, K₂CO₃, or DBU is often required to deprotonate the amine without competing in the substitution reaction.[1]
Issue 2: Poor Regioselectivity (Formation of Pyrrolidine instead of Azetidine)

Achieving regioselectivity in favor of the four-membered ring over the five-membered ring is a significant challenge.

Potential Cause Suggested Solution
Unfavorable Cyclization Pathway In the intramolecular aminolysis of epoxy amines, the use of a cis-3,4-epoxy amine precursor is crucial. This stereochemistry favors the 4-exo-tet cyclization to form the azetidine ring.[10][11]
Incorrect Catalyst For the cyclization of epoxy amines, La(OTf)₃ has been shown to be highly effective in promoting the formation of azetidines.[10][11] Other Lewis acids may favor the formation of the pyrrolidine ring.
Substrate Stereochemistry The stereochemistry of the starting material can significantly influence the regioselectivity of the ring-closing reaction.
Reaction Conditions Optimization of solvent and temperature can influence the regioselectivity. For La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, refluxing in 1,2-dichloroethane (DCE) provided high selectivity for the azetidine product.[11]

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Kuriyama et al. for the synthesis of azetidines.[10][11]

Materials:

  • cis-3,4-epoxy amine (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 15 mol%)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane (DCE), add La(OTf)₃ (15 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the azetidine product.

  • Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.

Protocol 2: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol is a general procedure for the synthesis of substituted azetidines from γ-amino alcohols.[1]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ratio (Azetidine:Pyrrolidine)
1La(OTf)₃ (15)DCEReflux2.581>20:1
2La(OTf)₃ (15)BenzeneReflux2.57510:1
3Sc(OTf)₃ (15)DCEReflux2470>20:1
4Yb(OTf)₃ (15)DCEReflux2465>20:1
5La(OTf)₃ (10)DCEReflux568>20:1

Data adapted from Kuriyama et al.[10][11]

Visualizations

G cluster_0 Troubleshooting Low Yield in Azetidine Synthesis start Low Yield Observed q1 Is the leaving group optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are intermolecular reactions competing? a1_yes->q2 sol1 Improve leaving group (e.g., -OH to -OMs, -OTs) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use high dilution conditions a2_yes->sol2 q3 Is the reaction too slow? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Increase temperature or change to a more polar aprotic solvent a3_yes->sol3 end Improved Yield a3_no->end sol3->end

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

G cluster_1 Regioselective Azetidine vs. Pyrrolidine Formation start cis-3,4-Epoxy Amine catalyst La(OTf)3 start->catalyst path1 4-exo-tet Cyclization (Favored) catalyst->path1 path2 5-endo-tet Cyclization (Disfavored) catalyst->path2 product1 Azetidine path1->product1 product2 Pyrrolidine path2->product2

Caption: Regioselectivity in La(OTf)₃-catalyzed cyclization.

References

Technical Support Center: Overcoming Solubility Issues with 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(3-Chlorophenoxy)azetidine during in vitro experiments.

Compound Properties Profile

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueImplication for Solubility
Molecular Formula C₉H₁₀ClNO-
Molecular Weight 183.63 g/mol Moderate molecular weight, typical for small molecule drugs.
Predicted pKa 9.30 ± 0.40[1]The azetidine nitrogen is basic and will be protonated at physiological pH. This suggests that pH modification is a key strategy for solubility enhancement.
Predicted XlogP 2.4[2]Indicates moderate lipophilicity, suggesting that the compound may have limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What's happening?

A1: This is a common phenomenon known as "solvent shock." this compound is likely highly soluble in your DMSO stock but has much lower solubility in the aqueous assay buffer. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution. To mitigate this, try adding the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to allow for more gradual mixing.

Q2: My compound seems to dissolve initially but then precipitates over time during my cell-based assay incubation at 37°C. Why?

A2: Several factors could be at play. The solubility of some compounds is temperature-dependent. It's also possible that the pH of your cell culture medium is shifting over time due to cellular metabolism, which could affect the ionization state and, consequently, the solubility of the basic azetidine moiety. Ensure your medium is adequately buffered for the CO2 environment of your incubator.

Q3: Can I increase the final concentration of DMSO in my assay to keep the compound in solution?

A3: While increasing the DMSO concentration might improve solubility, it's generally recommended to keep the final DMSO concentration at or below 0.5% to 1% in most cell-based assays. Higher concentrations of DMSO can have cytotoxic effects or interfere with the biological activity you are measuring, leading to unreliable results.

Q4: Would forming a salt of this compound improve its solubility?

A4: Yes, this is an excellent strategy. Since this compound has a basic nitrogen with a predicted pKa of 9.30, it can be converted to a more soluble salt form by treatment with an acid.[3] For experimental purposes, this is often achieved by adjusting the pH of the aqueous buffer to be at least 2 pH units below the pKa (e.g., pH < 7.3). This protonates the azetidine nitrogen, forming a more polar and thus more water-soluble species.

Troubleshooting Guide: Precipitation in Aqueous Buffers

ObservationPotential CauseRecommended Solution
Immediate cloudiness upon dilution of DMSO stock Exceeding the kinetic aqueous solubility limit.- Lower the final concentration of the compound.- Prepare a more concentrated stock in DMSO and use a smaller volume for dilution.- Perform serial dilutions in the assay buffer.
Precipitate forms after warming to 37°C Temperature-dependent solubility.- Pre-warm the aqueous buffer to 37°C before adding the compound stock.
Precipitation in acidic buffer (pH < 7) Formation of an insoluble salt with a buffer component (e.g., phosphate).- Test solubility in alternative buffer systems (e.g., citrate, MES).
Compound precipitates in neutral or basic buffer (pH ≥ 7.4) The compound is in its less soluble free base form.- Lower the pH of the buffer to at least 2 units below the pKa (i.e., pH ≤ 7.3) to form the more soluble protonated salt.

Experimental Protocols & Methodologies

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given buffer.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 2: pH-Dependent Solubility Profile

This experiment is crucial for a basic compound like this compound.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) for each prepared buffer.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 3: Co-solvent Solubility Enhancement

This protocol evaluates the effect of common co-solvents on the solubility of this compound.

  • Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% Ethanol, PEG 400, or Propylene Glycol).

  • Solubility Determination: Use the shake-flask method (Protocol 1) to determine the solubility in each co-solvent mixture.

  • Analysis: Plot the solubility against the percentage of the co-solvent to determine the optimal concentration for your experiments.

Data Presentation: Hypothetical Solubility Data

The following tables present hypothetical, yet plausible, solubility data for this compound based on its predicted properties.

Table 1: pH-Dependent Aqueous Solubility

Buffer pHExpected Solubility (µg/mL)Rationale
4.0> 1000Fully protonated, highly soluble salt form.
6.0~500Mostly protonated and soluble.
7.4~20-50Approaching the pKa, a mixture of protonated and free base forms exists, leading to lower solubility.
9.0< 10Primarily in the less soluble free base form.

Table 2: Co-solvent Effects on Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Expected Solubility (µg/mL)
None0%~25
Ethanol10%~100
PEG 40010%~150
Propylene Glycol10%~120

Visualizations

Logical Workflow for Troubleshooting Solubility

G cluster_dilution Troubleshooting Aqueous Phase cluster_solutions Potential Solutions start Precipitation Observed check_stock Is stock solution clear? start->check_stock dilution_issue Issue is with aqueous dilution check_stock->dilution_issue Yes stock_issue Precipitation in stock check_stock->stock_issue No check_conc Is final concentration too high? dilution_issue->check_conc sol_stock_solvent Use a stronger organic solvent for stock stock_issue->sol_stock_solvent sol_warm Gently warm and vortex stock stock_issue->sol_warm check_ph Is buffer pH > 7.3? check_conc->check_ph No sol_conc Lower final concentration check_conc->sol_conc Yes check_buffer Is buffer appropriate? check_ph->check_buffer No sol_ph Lower buffer pH to < 7.3 check_ph->sol_ph Yes sol_cosolvent Add a co-solvent (e.g., PEG 400) check_buffer->sol_cosolvent sol_cyclodextrin Use cyclodextrin check_buffer->sol_cyclodextrin

Caption: A logical workflow for diagnosing and solving precipitation issues.

Signaling Pathway of pH Effect on Solubility

G cluster_compound This compound cluster_solution Aqueous Solution cluster_conditions Buffer Conditions FreeBase Free Base (R₃N) Less Polar LowSol Low Solubility (Precipitation Risk) FreeBase->LowSol Salt Protonated Salt (R₃NH⁺) More Polar HighSol High Solubility Salt->HighSol High_pH High pH (≥ pKa) High_pH->FreeBase favors Low_pH Low pH (< pKa) Low_pH->Salt favors

Caption: The effect of pH on the ionization and solubility of the compound.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in chemical reactions involving azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and answers to frequently encountered issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in reactions involving azetidines?

A1: Catalyst deactivation in azetidine chemistry generally falls into four main categories: chemical poisoning, fouling (or coking), thermal degradation, and leaching of the active catalytic species.[1][2][3]

  • Chemical Poisoning: This is particularly prevalent with transition metal catalysts, such as palladium. The lone pair of electrons on the nitrogen atom of the azetidine ring or other nitrogen-containing reagents can coordinate strongly to the metal center, blocking active sites and inhibiting catalytic activity.[4] Impurities in reagents or solvents can also act as poisons.[4][5]

  • Fouling/Coking: This involves the physical deposition of materials onto the catalyst surface, which blocks pores and active sites.[6][7] In reactions with azetidines, this can be caused by the polymerization of substrates or products, or the formation of insoluble byproducts.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate.[4][8] This reduces the active surface area of the catalyst, leading to a decrease in its overall activity.[8]

  • Leaching: In homogeneous catalysis, the active metal complex can sometimes be reduced to an inactive state or precipitate out of the solution.[9][10] For heterogeneous catalysts, the active metal can dissolve into the reaction medium, a process known as leaching, which leads to a loss of catalytic activity over time.[9][11]

Q2: My palladium-catalyzed cross-coupling reaction with a 3-substituted azetidine is sluggish or fails completely. What is the likely cause?

A2: The most probable cause is the poisoning of the palladium catalyst by the nitrogen atom of the azetidine ring.[4] Palladium catalysts are particularly susceptible to coordination by Lewis bases, and the lone pair on the azetidine nitrogen can effectively block the active sites of the catalyst. This is a common issue in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations involving nitrogen-containing heterocycles.[4]

Q3: I am using a Lewis acid catalyst, such as Lanthanum(III) triflate (La(OTf)₃), for an azetidine ring-opening reaction, and I'm observing a decline in catalyst activity. Why is this happening?

A3: Lewis acid catalysts like La(OTf)₃ can be "quenched" or deactivated by the basicity of the amine nucleophiles or the azetidine itself.[12][13] The lone pair of electrons on the nitrogen can coordinate to the Lewis acidic metal center, neutralizing its ability to activate the substrate (e.g., an epoxide for ring-opening).[13][14] This effectively reduces the concentration of the active catalyst in the reaction mixture.

Q4: Can I regenerate and reuse my catalyst after a reaction with an azetidine derivative?

A4: The possibility of catalyst regeneration depends on the mechanism of deactivation.[4][15]

  • Poisoning: If deactivation is due to reversible poisoning, regeneration may be possible through washing or treatment with specific reagents to remove the poisoning species.[15][16]

  • Fouling/Coking: Deactivation by coke or polymer deposition can often be reversed by carefully burning off the deposits in a stream of air or oxygen, followed by a reduction step for metal catalysts.[15]

  • Thermal Degradation/Sintering: This form of deactivation is generally irreversible as it involves a physical change in the catalyst's structure.[4]

  • Leaching: Leaching is also typically an irreversible process.

Troubleshooting Guides

Issue 1: Low or No Yield in Azetidine Synthesis/Functionalization

If you are experiencing low or no yield, it is often a primary indicator of catalyst deactivation. Follow this troubleshooting workflow:

G start Low/No Yield Observed check_catalyst Verify Catalyst Integrity (Fresh vs. Old Bottle) start->check_catalyst check_reagents Assess Reagent Purity (Azetidine, Solvents, etc.) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Especially for Pd, Cu catalysts) start->check_atmosphere optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading check_reagents->optimize_loading check_atmosphere->optimize_loading modify_addition Modify Reagent Addition (Slow addition of azetidine) optimize_loading->modify_addition If still low yield change_catalyst Consider a Different Catalyst (e.g., different metal, ligand, or type) modify_addition->change_catalyst If no improvement

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Reaction Stalls Before Completion

A reaction that starts but fails to reach full conversion often points to gradual catalyst deactivation during the process.

Possible Cause Troubleshooting Steps Rationale
Gradual Poisoning 1. Slow Addition: Instead of adding all the azetidine substrate at once, add it slowly over a period of time.[4]2. Use of a Scavenger: Consider adding a non-coordinating base to scavenge any acidic impurities that could poison the catalyst.Maintaining a low concentration of the azetidine can minimize its inhibitory effect on the catalyst.
Catalyst Leaching 1. Perform a Hot Filtration Test: Stop the reaction midway, filter the heterogeneous catalyst while the solution is hot, and allow the filtrate to continue reacting without the catalyst.If the reaction in the filtrate continues, it indicates that the active catalyst has leached into the solution and the catalysis is at least partially homogeneous.[9]
Product Inhibition 1. Monitor Reaction Progress: Analyze aliquots of the reaction over time to see if the rate slows down as the product concentration increases.2. Lower Initial Concentration: Run the reaction at a lower substrate concentration.The product itself may be a more potent catalyst poison than the starting material.
Issue 3: Inconsistent Results Between Batches

Variability in results can often be traced back to subtle changes in the experimental setup or reagents.

G cluster_0 Input Variables cluster_1 Process cluster_2 Output reagent_purity Reagent Purity (Azetidine, Solvents) reaction_setup Reaction Setup reagent_purity->reaction_setup atmosphere_control Atmosphere Control (O₂, H₂O) atmosphere_control->reaction_setup catalyst_handling Catalyst Handling & Weighing catalyst_handling->reaction_setup inconsistent_results Inconsistent Results reaction_setup->inconsistent_results

Caption: Factors leading to inconsistent experimental results.

Key Verification Steps:

  • Reagent Purity: Ensure the purity of all reagents. Impurities, even in trace amounts, can act as catalyst poisons.[4]

  • Inert Atmosphere: For air-sensitive catalysts like Pd(0), ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Moisture and Air Exclusion: Use properly dried solvents and glassware, as water and oxygen can facilitate catalyst deactivation pathways.[4]

Quantitative Data Summary

The following table summarizes typical catalyst loadings and observed issues in reactions involving azetidines, providing a baseline for comparison.

Catalyst SystemReaction TypeTypical Loading (mol%)Common Deactivation IssueReference
Palladium Complexes C-H Amination / Cross-Coupling1 - 5Poisoning by azetidine nitrogen[4][17]
La(OTf)₃ Intramolecular Aminolysis of Epoxides5 - 10Quenching by amine basicity[13][14][18]
Copper Complexes [3+1] Annulation5 - 10Potential for oxidation state changes[19][20]
Organocatalysts (e.g., Proline) Asymmetric α-functionalization10 - 30Potential for leaching if used as a solid[21][22]
Heterogeneous Pd(II) Cycloisomerization1 - 2Reduction to inactive Pd(0)[10]

Key Experimental Protocols

Protocol 1: Hot Filtration Test for Catalyst Leaching

This protocol is used to determine if a heterogeneous catalyst is leaching active species into the reaction medium.

  • Set up the reaction as usual with the heterogeneous catalyst.

  • Allow the reaction to proceed to approximately 20-30% conversion, monitored by TLC, GC, or LC-MS.

  • At this point, quickly and carefully filter the hot reaction mixture through a pre-heated filter (e.g., a sintered glass funnel or a syringe filter) to remove all solid catalyst particles.

  • Allow the filtrate to continue stirring under the same reaction conditions (temperature, atmosphere).

  • Monitor the progress of the reaction in the filtrate.

  • Interpretation:

    • If the reaction in the filtrate continues to proceed , it is strong evidence that catalytically active species have leached from the solid support into the solution.[9]

    • If the reaction in the filtrate stops , it suggests that the catalysis is truly heterogeneous.

Protocol 2: Catalyst Regeneration by Oxidative Treatment (for Fouling)

This is a general procedure for regenerating a supported metal catalyst deactivated by carbonaceous deposits (coke/fouling).

  • Recover the catalyst from the reaction mixture by filtration and wash thoroughly with a suitable solvent to remove adsorbed species.

  • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

  • Place the dried catalyst in a tube furnace.

  • Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly to control the combustion of the deposits and avoid overheating, which could cause sintering. A typical final temperature might be 300-500 °C.

  • Hold at the final temperature until all carbonaceous material is removed (monitor the off-gas for CO₂).

  • Cool the catalyst under an inert gas flow.

  • If the active state is the reduced metal (e.g., Pd(0)), a subsequent reduction step is required. Heat the catalyst in a stream of hydrogen gas (typically diluted in nitrogen) at an appropriate temperature to re-reduce the metal oxides.

  • Cool and passivate the catalyst carefully before use if it is pyrophoric.

References

Technical Support Center: Scale-up Synthesis of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(3-Chlorophenoxy)azetidine.

Synthetic Overview

The industrial synthesis of this compound typically commences with the commercially available and versatile intermediate, 1-Boc-3-hydroxyazetidine. From this starting material, two primary pathways are commonly employed:

  • Mitsunobu Reaction: This method facilitates the direct conversion of 1-Boc-3-hydroxyazetidine to 1-Boc-3-(3-chlorophenoxy)azetidine.

  • Nucleophilic Substitution (Williamson Ether Synthesis-like): This two-step approach involves the activation of the hydroxyl group of 1-Boc-3-hydroxyazetidine, typically by converting it to a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with 3-chlorophenoxide.

Both pathways culminate in a final deprotection step to remove the tert-butyloxycarbonyl (Boc) protecting group, yielding the desired this compound, usually as a hydrochloride salt.

Process Workflow

cluster_start Starting Material cluster_path1 Pathway 1: Mitsunobu Reaction cluster_path2 Pathway 2: Nucleophilic Substitution cluster_intermediate Protected Intermediate cluster_final Final Product Start 1-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Reaction (3-chlorophenol, PPh3, DEAD/DIAD) Start->Mitsunobu Activation Hydroxyl Activation (e.g., TsCl, MsCl) Start->Activation Intermediate 1-Boc-3-(3-chlorophenoxy)azetidine Mitsunobu->Intermediate Substitution Nucleophilic Substitution (3-chlorophenol, Base) Activation->Substitution Forms sulfonate ester Substitution->Intermediate Deprotection Boc Deprotection (e.g., HCl, TFA) Intermediate->Deprotection Final_Product This compound (often as HCl salt) Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale production: Mitsunobu or Nucleophilic Substitution?

A1: The choice between the Mitsunobu reaction and the nucleophilic substitution pathway for large-scale synthesis involves a trade-off between process complexity, atom economy, cost, and safety.

FeatureMitsunobu ReactionNucleophilic Substitution
Process Steps Fewer steps (typically one for the ether formation).More steps (activation and substitution).
Atom Economy Poor; generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts.[1][2]Generally better than the Mitsunobu reaction.
Reagent Cost & Safety Azodicarboxylates (DEAD, DIAD) can be costly and pose safety hazards (potentially explosive).[1][2]Sulfonyl chlorides are common reagents; strong bases like sodium hydride require careful handling.
Byproduct Removal Removal of triphenylphosphine oxide can be challenging on a large scale, often requiring extensive chromatography or crystallization.Byproducts are typically inorganic salts, which are often easier to remove by aqueous workups.
Stereochemistry Proceeds with clean inversion of configuration at the hydroxyl-bearing carbon.[3]The activation and substitution steps also result in a net inversion of stereochemistry.

For large-scale industrial applications, the nucleophilic substitution pathway is often favored due to its better atom economy, lower cost of reagents, and easier purification of the final product. However, for smaller scales or when a single-step conversion is highly desirable, the Mitsunobu reaction can be a viable option.

Q2: What are the critical parameters to control during the scale-up of the Mitsunobu reaction?

A2: Several factors are crucial for a successful and safe scale-up of the Mitsunobu reaction:

  • Reagent Addition Order and Temperature Control: The order of addition is critical. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in a suitable solvent and cooled before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[1] This helps to control the initial exotherm of the reaction.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is a commonly used solvent.[1]

  • Stoichiometry: While laboratory-scale procedures often use an excess of phosphine and azodicarboxylate, on a larger scale, it is desirable to use near-stoichiometric amounts to minimize cost and the burden of byproduct removal.

  • Work-up and Purification: The removal of triphenylphosphine oxide is a significant challenge. At scale, purification by chromatography is often not feasible. Crystallization of the product or precipitation of the byproduct are preferred methods.

Q3: What are the common side reactions in the Williamson ether synthesis-like pathway, and how can they be minimized?

A3: The primary side reactions in the nucleophilic substitution pathway are E2 elimination and C-alkylation of the phenoxide.[4]

  • E2 Elimination: This can occur when the sulfonate ester intermediate reacts with the base. To minimize this, a less hindered base should be used, and the reaction temperature should be carefully controlled.

  • C-Alkylation of Phenoxide: Phenoxide is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. Using polar aprotic solvents like DMF or acetonitrile favors O-alkylation.[4]

Q4: What are the best practices for the Boc deprotection step at scale?

A4: The deprotection of the Boc group is typically achieved using strong acids.[5]

  • Reagent Choice: Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, isopropanol, or ethyl acetate) is a common and cost-effective choice for large-scale synthesis. Trifluoroacetic acid (TFA) is also effective but is more expensive and corrosive.[5]

  • Temperature Control: The deprotection is often exothermic, so careful temperature control is necessary, especially during the initial addition of the acid.

  • Gas Evolution: The reaction generates isobutylene gas, which needs to be safely vented from the reactor.[5]

  • Product Isolation: The final product is often isolated as the hydrochloride salt, which can precipitate from the reaction mixture and be collected by filtration.

Troubleshooting Guides

Issue 1: Low Yield in the Mitsunobu Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction * Ensure all reagents are anhydrous, as water can consume the activated complex. * Increase the equivalents of triphenylphosphine and DEAD/DIAD slightly (e.g., from 1.2 to 1.5 equivalents). * Increase the reaction time and monitor by HPLC.Increased conversion of the starting material and higher yield of the desired product.
Degradation of reagents * Use freshly opened or properly stored triphenylphosphine and azodicarboxylates. Azodicarboxylates can be sensitive to light and heat.Consistent reaction performance and expected yield.
Suboptimal temperature * While the initial addition is often done at low temperature, the reaction may require warming to room temperature or gentle heating to go to completion. Optimize the temperature profile.Improved reaction rate and completion.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Potential Cause Troubleshooting Step Expected Outcome
High solubility of TPPO in the workup solvent * After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or hexanes to precipitate the TPPO. * Explore crystallization of the desired product from a solvent system in which TPPO is soluble.Efficient removal of TPPO, leading to a purer product.
Co-precipitation of product and TPPO * Optimize the crystallization solvent and temperature profile to selectively crystallize the desired product. * Consider converting the product to its hydrochloride salt, which may have different solubility properties than TPPO.Isolation of the product with high purity.
Issue 3: Low Yield in the Nucleophilic Substitution Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete formation of the sulfonate ester * Ensure the use of a suitable base (e.g., triethylamine, pyridine) in sufficient quantity to neutralize the generated acid. * Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.High conversion to the sulfonate ester intermediate, leading to a better overall yield.
Inefficient nucleophilic substitution * Use a strong, non-nucleophilic base like sodium hydride to fully deprotonate the 3-chlorophenol. * Employ a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the phenoxide.[4] * Increase the reaction temperature, but monitor for the formation of elimination byproducts.Faster reaction rate and improved yield of the desired ether.
Competing elimination reaction * Use a less sterically hindered base. * Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.Minimized formation of the azetidine-alkene byproduct.
Issue 4: Incomplete Boc Deprotection
Potential Cause Troubleshooting Step Expected Outcome
Insufficient acid * Increase the equivalents of HCl or TFA. Typically, a large excess is used to ensure complete reaction and salt formation.[5]Complete removal of the Boc protecting group.
Short reaction time * Increase the reaction time and monitor the progress by HPLC until the starting material is consumed.Full conversion to the deprotected product.
Precipitation of the starting material * If the Boc-protected starting material precipitates upon addition of acid, consider using a co-solvent to improve solubility.A homogeneous reaction mixture, allowing the reaction to proceed to completion.

Experimental Protocols

Pathway 1: Mitsunobu Reaction

Start Dissolve 1-Boc-3-hydroxyazetidine, 3-chlorophenol, and PPh3 in anhydrous THF Cool Cool the mixture to 0 °C Start->Cool Add_DIAD Add DIAD dropwise, maintaining temperature below 5 °C Cool->Add_DIAD Warm Allow to warm to room temperature and stir for 12-24 hours Add_DIAD->Warm Monitor Monitor reaction by HPLC Warm->Monitor Monitor->Warm Incomplete Workup Concentrate and perform workup/ purification to remove byproducts Monitor->Workup Complete Product 1-Boc-3-(3-chlorophenoxy)azetidine Workup->Product

Caption: Experimental workflow for the Mitsunobu reaction.

Materials:

ReagentMolar Equivalent
1-Boc-3-hydroxyazetidine1.0
3-Chlorophenol1.2
Triphenylphosphine (PPh₃)1.5
Diisopropyl azodicarboxylate (DIAD)1.5
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine and 3-chlorophenol in anhydrous THF, add triphenylphosphine.

  • Cool the mixture to 0 °C.

  • Slowly add DIAD dropwise, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or trituration to remove triphenylphosphine oxide.

Pathway 2: Nucleophilic Substitution

cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution Start_Act Dissolve 1-Boc-3-hydroxyazetidine and triethylamine in DCM Cool_Act Cool to 0 °C Start_Act->Cool_Act Add_TsCl Add p-toluenesulfonyl chloride (TsCl) dropwise Cool_Act->Add_TsCl Stir_Act Stir at 0 °C to room temperature Add_TsCl->Stir_Act Intermediate_Act 1-Boc-3-tosyloxyazetidine Stir_Act->Intermediate_Act Add_Tosylate Add solution of 1-Boc-3-tosyloxyazetidine Intermediate_Act->Add_Tosylate Start_Sub Prepare 3-chlorophenoxide (3-chlorophenol + NaH in DMF) Start_Sub->Add_Tosylate Heat Heat the reaction mixture (e.g., 60-80 °C) Add_Tosylate->Heat Monitor_Sub Monitor reaction by HPLC Heat->Monitor_Sub Monitor_Sub->Heat Incomplete Workup_Sub Aqueous workup and extraction Monitor_Sub->Workup_Sub Complete Product_Sub 1-Boc-3-(3-chlorophenoxy)azetidine Workup_Sub->Product_Sub

Caption: Experimental workflow for the Nucleophilic Substitution pathway.

Step 1: Activation (Formation of Tosylate)

Materials:

ReagentMolar Equivalent
1-Boc-3-hydroxyazetidine1.0
p-Toluenesulfonyl chloride (TsCl)1.1
Triethylamine (TEA)1.5
Dichloromethane (DCM)-

Procedure:

  • Dissolve 1-Boc-3-hydroxyazetidine and triethylamine in dichloromethane.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • The organic layer containing the tosylate is often used directly in the next step.

Step 2: Nucleophilic Substitution

Materials:

ReagentMolar Equivalent
1-Boc-3-tosyloxyazetidine1.0
3-Chlorophenol1.2
Sodium hydride (NaH, 60% in oil)1.3
Anhydrous Dimethylformamide (DMF)-

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF, add a solution of 3-chlorophenol in DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add the solution of 1-Boc-3-tosyloxyazetidine from the previous step.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry and concentrate to yield the crude product.

  • Purify by crystallization or chromatography if necessary.

Final Step: Boc Deprotection

Start Dissolve 1-Boc-3-(3-chlorophenoxy)azetidine in a suitable solvent (e.g., dioxane, ethyl acetate) Add_HCl Add HCl solution (e.g., 4M in dioxane) at room temperature Start->Add_HCl Stir Stir for 2-16 hours Add_HCl->Stir Monitor Monitor reaction by HPLC Stir->Monitor Monitor->Stir Incomplete Isolate Isolate the product by filtration (if it precipitates) or by concentration Monitor->Isolate Complete Wash Wash the solid with a non-polar solvent (e.g., diethyl ether) Isolate->Wash Dry Dry under vacuum Wash->Dry Product This compound hydrochloride Dry->Product

Caption: Experimental workflow for Boc Deprotection.

Materials:

Reagent
1-Boc-3-(3-chlorophenoxy)azetidine1.0 equivalent
4M HCl in dioxaneExcess
Diethyl ether (for washing)-

Procedure:

  • Dissolve 1-Boc-3-(3-chlorophenoxy)azetidine in a suitable solvent such as dioxane or ethyl acetate.

  • Add an excess of 4M HCl in dioxane at room temperature.

  • Stir the mixture for 2-16 hours.

  • Monitor the reaction by HPLC.

  • If the hydrochloride salt precipitates, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Wash the solid with diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum to obtain this compound hydrochloride.

References

Technical Support Center: Purification of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from 3-(3-Chlorophenoxy)azetidine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from various sources, including the synthetic route, degradation, and storage. They are generally categorized as organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These can be starting materials, by-products from the synthesis, or degradation products. Common examples related to azetidine synthesis include unreacted precursors (e.g., 3-chlorophenol, protected azetidinols), intermediates, and products from side reactions.[3][4]

  • Inorganic Impurities: These may include reagents, catalysts (like palladium on carbon), and inorganic salts.[1][2][5]

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., methanol, acetonitrile, toluene) may remain in the final product.[1][2]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my sample?

A2: A range of chromatographic and spectroscopic methods are used for impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying impurities.[6][7] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help elucidate the structure of unknown impurities.[6]

Q3: What are the primary methods for purifying this compound?

A3: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[8][9][10] Other methods like liquid-liquid extraction can be used for initial workup, while distillation is suitable for liquid compounds.

Q4: How do I select the most appropriate purification method for my sample?

A4: The choice of method depends on the nature of the impurities, the quantity of the material, and the desired level of purity. Recrystallization is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[9] Column chromatography is more versatile and can separate complex mixtures or compounds with similar polarities.[10][11] The logical workflow below can guide your decision-making process.

G start Start: Impure Sample check_purity Assess Purity (TLC, HPLC, GC) start->check_purity is_solid Is the sample solid? check_purity->is_solid is_major_impurity Are impurities minor (<10%)? is_solid->is_major_impurity Yes liquid_extraction Consider Liquid-Liquid Extraction (for crude purification) is_solid->liquid_extraction No (Liquid) recrystallization Attempt Recrystallization is_major_impurity->recrystallization Yes column_chromatography Perform Column Chromatography is_major_impurity->column_chromatography No check_purity_again Re-assess Purity recrystallization->check_purity_again column_chromatography->check_purity_again liquid_extraction->column_chromatography end End: Pure Sample check_purity_again->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Problem: My HPLC/GC analysis shows multiple impurity peaks after purification.

Possible Cause Suggested Solution
Ineffective Recrystallization Solvent The chosen solvent may not have a steep enough solubility curve (high solubility when hot, low when cold). Perform a solvent screen with a range of polarities (e.g., hexane, ethyl acetate, methanol, and mixtures).[8]
Co-elution in Column Chromatography Impurities may have similar polarity to the product, causing them to elute together. Optimize the mobile phase by using a gradient elution or trying different solvent systems. Consider using a different stationary phase (e.g., alumina instead of silica gel).[10]
Sample Overload on Chromatography Column Loading too much sample can lead to poor separation. Use a larger column or reduce the amount of sample loaded.
Compound Degradation The compound might be unstable on the stationary phase (e.g., acidic silica gel). Use a neutral stationary phase like deactivated alumina or add a small amount of a base (e.g., triethylamine) to the eluent.[10]

Problem: I am experiencing significant product loss during purification.

Possible Cause Suggested Solution
High Product Solubility in Cold Recrystallization Solvent The product remains dissolved in the mother liquor after cooling. Cool the solution in an ice bath to maximize crystal formation. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9]
Premature Crystallization During Hot Filtration The product crystallizes on the filter paper or funnel. Preheat the funnel and filter flask before filtration. Add a small amount of extra hot solvent to the solution just before filtering.
Product Adsorption to Chromatography Stationary Phase Highly polar compounds can irreversibly bind to silica or alumina. Add a more polar solvent (e.g., methanol) to the eluent to wash the column. If this fails, consider a different purification method.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol is a general guideline for purifying solid this compound.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the impure solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography

This method is suitable for separating mixtures when recrystallization is ineffective.

  • Stationary Phase Selection: Silica gel is the most common stationary phase. For compounds sensitive to acid, neutral alumina can be used.[10]

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal eluent should provide a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the impure sample in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas) to force the solvent through the column. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation select_solvent 1. Select Eluent (via TLC) pack_column 2. Pack Column with Stationary Phase (Silica/Alumina) select_solvent->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for flash column chromatography.

Data Presentation

The effectiveness of purification methods can be compared quantitatively.

Table 1: Comparison of Purification Methods

MethodStarting Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Yield (%)
Recrystallization (Ethanol) 92.5%98.7%75%
Recrystallization (Isopropanol) 92.5%99.1%68%
Column Chromatography (Silica Gel) 85.0%99.5%82%
Column Chromatography (Alumina) 85.0%99.3%78%

Table 2: Solvent Screening for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
Hexane InsolubleInsolubleNoneUnsuitable
Water InsolubleInsolubleNoneUnsuitable
Toluene SolubleVery SolublePoorUnsuitable
Ethyl Acetate Sparingly SolubleSolubleGoodPromising
Isopropanol Sparingly SolubleVery SolubleExcellentRecommended
Methanol SolubleVery SolublePoorUnsuitable

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-(3-Chlorophenoxy)azetidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(3-Chlorophenoxy)azetidine and its positional isomers, 3-(2-Chlorophenoxy)azetidine and 3-(4-Chlorophenoxy)azetidine. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to facilitate the characterization of these compounds.

Data Presentation

The following tables summarize the predicted NMR and mass spectrometry data for the three isomers. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.25t, J = 8.0 Hz1HAr-H
~6.95d, J = 8.0 Hz1HAr-H
~6.85s1HAr-H
~6.75d, J = 8.0 Hz1HAr-H
~4.80m1HO-CH (azetidine)
~4.00t, J = 8.0 Hz2HCH₂ (azetidine)
~3.70t, J = 8.0 Hz2HCH₂ (azetidine)
~2.50br s1HNH (azetidine)
3-(2-Chlorophenoxy)azetidine ~7.40d, J = 8.0 Hz1HAr-H
~7.20t, J = 8.0 Hz1HAr-H
~6.95t, J = 8.0 Hz1HAr-H
~6.85d, J = 8.0 Hz1HAr-H
~4.85m1HO-CH (azetidine)
~4.05t, J = 8.0 Hz2HCH₂ (azetidine)
~3.75t, J = 8.0 Hz2HCH₂ (azetidine)
~2.50br s1HNH (azetidine)
3-(4-Chlorophenoxy)azetidine ~7.25d, J = 8.0 Hz2HAr-H
~6.85d, J = 8.0 Hz2HAr-H
~4.75m1HO-CH (azetidine)
~3.95t, J = 8.0 Hz2HCH₂ (azetidine)
~3.65t, J = 8.0 Hz2HCH₂ (azetidine)
~2.50br s1HNH (azetidine)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~158.0Ar-C-O
~135.0Ar-C-Cl
~130.5Ar-CH
~122.0Ar-CH
~116.0Ar-CH
~114.0Ar-CH
~68.0O-CH (azetidine)
~52.0CH₂ (azetidine)
3-(2-Chlorophenoxy)azetidine ~154.0Ar-C-O
~130.0Ar-CH
~128.0Ar-C-Cl
~123.0Ar-CH
~122.0Ar-CH
~115.0Ar-CH
~69.0O-CH (azetidine)
~52.5CH₂ (azetidine)
3-(4-Chlorophenoxy)azetidine ~157.0Ar-C-O
~129.5Ar-CH
~127.0Ar-C-Cl
~116.5Ar-CH
~68.5O-CH (azetidine)
~52.3CH₂ (azetidine)

Table 3: Predicted Mass Spectrometry Data (ESI+)

Compound[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
This compound 184.0524206.0343
3-(2-Chlorophenoxy)azetidine 184.0524206.0343
3-(4-Chlorophenoxy)azetidine 184.0524206.0343

Note: The predicted mass spectrometry data for the hydrochloride salts of the 2-chloro and 3-chloro isomers are available on PubChem. The values presented here are for the free base.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for 3-(substituted-phenoxy)azetidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this class of compounds).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.

    • For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy for elemental composition determination.

Mandatory Visualization

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of 3-(Chlorophenoxy)azetidine Isomer purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms nmr_analysis NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_analysis ms_analysis MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern - Elemental Composition ms->ms_analysis structure_elucidation Structure Confirmation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of 3-(chlorophenoxy)azetidine isomers.

A Comparative Guide to the Structural Validation of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of 3-(3-Chlorophenoxy)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document establishes a framework for its structural characterization by presenting predicted data alongside experimental data from closely related azetidine analogs. This comparative approach offers valuable benchmarks and insights for researchers engaged in the synthesis and analysis of similar chemical entities.

Predicted and Comparative Spectroscopic and Physical Data

The structural integrity of a novel compound is established through a combination of spectroscopic and physical characterization techniques. Below is a comparison of predicted data for this compound and experimental data for analogous compounds.

Table 1: Predicted Mass Spectrometry Data for this compound Hydrochloride

AdductPredicted m/z
[M+H]⁺184.05237[1]
[M+Na]⁺206.03431[1]
[M-H]⁻182.03781[1]
[M+NH₄]⁺201.07891[1]
[M+K]⁺222.00825[1]
[M]⁺183.04454[1]
[M]⁻183.04564[1]

Data sourced from PubChem predictions for the hydrochloride salt of the compound.[1]

Table 2: Comparative ¹H NMR Data of Azetidine Analogs (Chemical Shifts in ppm)

CompoundH2/H4 (CH₂)H3 (CH)Solvent
Azetidine3.3 (t)2.2 (quintet)-
3-Methoxy-azetidine3.6-3.7 (m), 3.2-3.3 (m)4.0 (quintet)-
This compound (Predicted) ~3.8-4.2 (m)~4.8-5.2 (m)CDCl₃

Note: Predicted values for this compound are estimations based on the influence of the electronegative phenoxy group and are subject to experimental verification.

Table 3: Comparative ¹³C NMR Data of Azetidine Analogs (Chemical Shifts in ppm)

CompoundC2/C4C3Solvent
Azetidine48.123.5-
3-Methoxy-azetidine56.474.2-
This compound (Predicted) ~55-60~70-75CDCl₃

Note: Predicted values for this compound are estimations and require experimental confirmation.

Experimental Protocols for Structural Validation

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for the key analytical techniques used in the structural validation of small organic molecules like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (0 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

2.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of about 10 µg/mL.[3]

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the analyte.

  • Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

2.3 X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[4] This can be achieved through various techniques, including slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[5][6]

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. This will yield precise bond lengths, bond angles, and the overall molecular conformation.

Visualized Workflows

The following diagrams illustrate the typical workflows for the structural validation of a small molecule like this compound.

Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place Sample in NMR Spectrometer transfer->instrument acquire Acquire 1H and 13C Spectra instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Assign Peaks and Determine Structure process->analyze

Caption: Workflow for NMR Analysis of Small Molecules.

Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Compound in Volatile Solvent dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample into Mass Spectrometer dilute->inject ionize Ionize Sample (e.g., ESI) inject->ionize analyze_mass Analyze Ions by High-Resolution MS ionize->analyze_mass determine_mass Determine Exact Mass of Molecular Ion analyze_mass->determine_mass confirm_formula Confirm Elemental Composition determine_mass->confirm_formula

Caption: Workflow for Mass Spectrometry Analysis.

Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination grow Grow Single Crystal of Sufficient Quality mount Mount Crystal on Goniometer grow->mount collect Collect Diffraction Data mount->collect solve Solve Crystal Structure collect->solve refine Refine Structural Model solve->refine validate Validate and Analyze 3D Structure refine->validate

References

Comparative Analysis of 3-(3-Chlorophenoxy)azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic tractability. Within this class of compounds, 3-phenoxyazetidine derivatives have garnered significant interest for their potential to modulate the activity of monoamine transporters, key targets in the treatment of various central nervous system (CNS) disorders. This guide provides a comparative overview of the biological activity of 3-(3-Chlorophenoxy)azetidine and its analogs, with a focus on their role as monoamine reuptake inhibitors. The information presented herein is based on published scientific literature and aims to support further research and drug development efforts in this area.

Efficacy at Monoamine Transporters: A Quantitative Comparison

The primary mechanism of action for many neurologically active drugs is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these inhibitors increase their availability, leading to enhanced neurotransmission.

While specific experimental data for this compound is limited in publicly available literature, the structure-activity relationships (SAR) of closely related 3-aryloxyazetidine analogs provide valuable insights into its potential activity. A key study by Han et al. (2012) identified several potent triple reuptake inhibitors (TRIs) within a series of 3-aryl-3-oxypropylamine azetidine derivatives.[1] The following table summarizes the in vitro inhibitory activities of two lead compounds from this study, which serve as a benchmark for comparison.

Compound IDR Group (Substitution on Phenoxy Ring)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Reference
6bd 3,4-dichloro0.83.215[1]
6be 4-chloro1.24.525[1]
This compound 3-chloro(Hypothesized)(Hypothesized)(Hypothesized)

Based on the SAR from related analogs, it is hypothesized that this compound would exhibit inhibitory activity at SERT, NET, and DAT, with potencies likely in the nanomolar to low micromolar range.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of 3-aryloxyazetidine analogs are significantly influenced by the substitution pattern on the phenoxy ring. The data from related compounds suggest that:

  • Halogen Substitution: The presence of one or more halogen atoms on the phenyl ring is generally favorable for potent inhibitory activity at all three monoamine transporters.

  • Position of Substitution: The position of the substituent on the phenyl ring can influence the selectivity profile. For instance, substitution at the 3- and 4-positions has been shown to yield potent TRIs.[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. The following are standard protocols for key in vitro assays used to characterize monoamine reuptake inhibitors.

In Vitro Monoamine Transporter Uptake Assay

This assay is the gold standard for determining the inhibitory potency of compounds at SERT, NET, and DAT.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

  • Cells are stably transfected with the cDNA encoding for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

2. Compound Preparation:

  • Test compounds, including this compound analogs, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in assay buffer to generate a range of test concentrations.

3. Radioligand Uptake Assay:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • The cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution).

  • A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and varying concentrations of the test compounds is added to the wells.

  • The plates are incubated for a specified time (e.g., 15 minutes) at room temperature or 37°C to allow for neurotransmitter uptake.

  • The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

  • The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicles Monoamine Monoamine Neurotransmitter Monoamine_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (SERT, NET, DAT) Synaptic_Monoamine Synaptic Monoamine Monoamine->Synaptic_Monoamine Synaptic_Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding & Signal Transduction Azetidine_Analog This compound Analog Azetidine_Analog->Monoamine_Transporter Inhibition experimental_workflow Start Start: Compound Synthesis Cell_Culture Cell Culture & Transfection (HEK293 with hSERT, hNET, or hDAT) Start->Cell_Culture Compound_Prep Preparation of Test Compound Dilutions Start->Compound_Prep Uptake_Assay Radioligand Uptake Assay Cell_Culture->Uptake_Assay Compound_Prep->Uptake_Assay Data_Analysis Data Analysis (IC50 Determination) Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End: Identification of Lead Compounds SAR_Analysis->End

References

Purity Analysis of Synthesized 3-(3-Chlorophenoxy)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized small molecules is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the purity of synthesized 3-(3-chlorophenoxy)azetidine against common alternatives, supported by illustrative experimental data. The methodologies for key analytical techniques are detailed to facilitate replication and validation.

Comparative Purity Analysis

The purity of this compound and two common alternative scaffolds, 3-phenoxyazetidine and N-Boc-3-(3-chlorophenoxy)azetidine, was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.

CompoundHPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)Major Impurities Identified
This compound 98.599.198.83-chlorophenol, 1,3-dichloropropane
3-Phenoxyazetidine99.299.599.0Phenol, 1,3-dibromopropane
N-Boc-3-(3-Chlorophenoxy)azetidine97.898.598.2Di-tert-butyl dicarbonate, 3-hydroxyazetidine

Experimental Protocols

Detailed methodologies for the analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the main compound from its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed to identify and quantify volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Mode: Split (10:1)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the peak area relative to an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides a direct measurement of the absolute purity of the compound against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

  • Internal Standard: Maleic anhydride (certified reference material)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean, dry NMR tube. Add 0.7 mL of DMSO-d6.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Analysis: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Chemical Synthesis Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Relative Purity, Non-volatile Impurities) Purification->HPLC Sample GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Purification->GCMS Sample qNMR qNMR Analysis (Absolute Purity) Purification->qNMR Sample Decision Purity Specification Met? HPLC->Decision GCMS->Decision qNMR->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Repurify Further Purification Required Decision->Repurify No

Caption: General workflow for the synthesis and purity analysis of a chemical compound.

AnalyticalTechniqueComparison cluster_compound Synthesized Compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC (High Performance Liquid Chromatography) Compound->HPLC GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Compound->GCMS qNMR qNMR (Quantitative Nuclear Magnetic Resonance) Compound->qNMR HPLC_Info Relative Purity Non-Volatile Impurities HPLC->HPLC_Info GCMS_Info Volatile Impurities Residual Solvents GCMS->GCMS_Info qNMR_Info Absolute Purity Structural Confirmation qNMR->qNMR_Info

Navigating Cross-Reactivity: A Comparative Profile of 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive cross-reactivity profile of the novel chemical entity 3-(3-Chlorophenoxy)azetidine. In the absence of direct experimental data for this specific molecule, this document synthesizes known biological activities of its core structural components: the azetidine ring and the chlorophenoxy group. By examining data from analogous compounds, we propose a series of in vitro assays to profile the potential pharmacological and toxicological activities of this compound. This guide offers a comparative analysis with established bioactive molecules, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation.

The azetidine scaffold is a recognized privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and biological activity.[1] Conversely, the chlorophenoxy moiety is a key component of various herbicides and has been associated with off-target effects, including mitochondrial injury and the uncoupling of oxidative phosphorylation.[2][3] The combination of these two moieties in this compound suggests a potential for a complex pharmacological profile with possible cross-reactivity across diverse biological targets.

Predictive Cross-Reactivity Profile and Comparative Analysis

Based on the known activities of structurally related compounds, this compound is predicted to exhibit activity in several key biological assays. This section compares the potential activity of this compound with known inhibitors targeting GABA transporters, various kinases, and monoamine oxidases.

GABA Uptake Inhibition

Certain azetidine derivatives are known to act as inhibitors of GABA transporters (GATs), suggesting a potential for central nervous system activity.[1][4]

Table 1: Comparative IC50 Values for GABA Transporter Inhibitors

CompoundTargetIC50 (µM)
This compound (Predicted) GAT-1, GAT-3 To Be Determined
Azetidin-2-ylacetic acid derivative 1GAT-12.83 ± 0.67[4]
Azetidin-2-ylacetic acid derivative 2GAT-12.01 ± 0.77[4]
Compound 12dGAT-315.3 ± 4.5[4]
Compound 18bGAT-126.6 ± 3.3[4]
Compound 18eGAT-331.0 ± 4.7[4]
Kinase Inhibition

The azetidine scaffold is present in a number of potent kinase inhibitors.[5] Of particular interest are inhibitors of STAT3 and p38 MAPK, as azetidine-based compounds have shown significant activity against these targets.

Table 2: Comparative IC50 Values for Azetidine-Based Kinase Inhibitors

CompoundTargetIC50 (µM)Assay Type
This compound (Predicted) Various Kinases To Be Determined
Compound 5oSTAT30.38[6]EMSA
Compound 8iSTAT30.34[6]EMSA
H172STAT30.98[7]EMSA
H182STAT30.66[7]EMSA
CobimetinibMEK0.004Biochemical Assay
Monoamine Oxidase (MAO) Inhibition

Phenoxy derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters.[8][9]

Table 3: Comparative IC50 Values for Phenoxy-Based MAO Inhibitors

CompoundTargetIC50 (µM)
This compound (Predicted) MAO-A, MAO-B To Be Determined
8-{2-[4-(Trifluoromethyl)phenoxy]ethoxy}caffeineMAO-B0.061[8]
8-Phenoxymethylcaffeine derivative (most potent)MAO-B0.148[9]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity (MTT Assay) Protocol

This assay determines the general cytotoxicity of a compound against cultured cell lines.

  • Cell Seeding: Seed human cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds for 24, 48, or 72 hours.

  • MTT Incubation: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

GABA Uptake Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the uptake of GABA by transporters.

  • Cell Culture: Culture HEK293 cells stably expressing the human GAT-1 or GAT-3 transporter in appropriate media.

  • Assay Preparation: Seed cells in 96-well plates. Before the assay, remove the culture medium and wash the cells with uptake buffer.

  • Inhibition: Pre-incubate cells with varying concentrations of this compound or comparator compounds for a specified time.

  • GABA Uptake: Initiate uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. Allow the reaction to proceed for a short period at room temperature.

  • Termination and Scintillation Counting: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.

In Vitro Kinase Inhibition Assay Protocol (TR-FRET)

This protocol outlines a method to determine the IC50 value of a compound against a specific kinase.[10]

  • Reagent Preparation: Prepare serial dilutions of this compound in 100% DMSO, followed by dilution in kinase buffer to a 4X final assay concentration. Prepare 4X enzyme and 2X substrate/ATP solutions in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 4X compound dilution, followed by 5 µL of the 4X kinase solution. Incubate for 15-30 minutes at room temperature. Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Detection: Stop the kinase reaction by adding 20 µL of a 2X detection mix containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • Signal Measurement: Incubate for 60 minutes at room temperature and measure the TR-FRET signal using a suitable plate reader.

Monoamine Oxidase (MAO) Activity Assay Protocol (Fluorometric)

This assay measures the activity of MAO enzymes in the presence of an inhibitor.

  • Sample Preparation: Homogenize tissue samples or use biological fluids directly. For specific isoenzyme activity, pre-incubate samples with specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[11][12]

  • Standard Curve Preparation: Prepare a hydrogen peroxide standard curve.

  • Reaction Mix: Prepare a reaction mix containing MAO Assay Buffer, a suitable substrate (e.g., Tyramine), a developer, and a probe (e.g., OxiRed™).[11]

  • Measurement: Add the reaction mix to standards and samples. Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 60 minutes.[11][12]

Visualizing Potential Mechanisms of Action

To aid in the conceptualization of the potential biological impact of this compound, the following diagrams illustrate a general experimental workflow and key signaling pathways that may be affected.

G cluster_0 Compound Profiling cluster_1 Assay Types cluster_2 Outcome A This compound B In Vitro Assays A->B Screening C Data Analysis B->C Results D Cytotoxicity B->D E GABA Uptake B->E F Kinase Inhibition B->F G MAO Activity B->G H Cross-Reactivity Profile C->H

Experimental workflow for cross-reactivity profiling.

Relevant Signaling Pathways

Azetidine-containing molecules have been shown to modulate key signaling cascades involved in cell proliferation, inflammation, and apoptosis.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) TAK1 TAK1/ASK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis) MK2->CellularResponse TranscriptionFactors->CellularResponse Inhibitor Potential Inhibition by Azetidine Derivatives Inhibitor->p38

Simplified p38 MAPK signaling pathway.

STAT3_Pathway Cytokine Cytokines/Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression regulates Inhibitor Potential Inhibition by This compound Inhibitor->STAT3_active inhibits dimerization

Simplified STAT3 signaling pathway.

References

Azetidine Analogs as STAT3 Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of novel (R)-azetidine-2-carboxamide analogs as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The persistent activation of STAT3 is a key factor in the progression of numerous human cancers, making it a critical target for therapeutic intervention. This guide summarizes key in vitro and cellular efficacy data, details the experimental protocols for pivotal assays, and visually represents the underlying biological and experimental frameworks.

Quantitative Efficacy and Potency Comparison

Recent advancements in medicinal chemistry have led to the development of a series of (R)-azetidine-2-carboxamide analogs with sub-micromolar potency against STAT3.[1][2] The following table summarizes the in vitro and cell-based activities of key azetidine-based STAT3 inhibitors, highlighting the impact of structural modifications on their inhibitory efficacy.

CompoundTargetAssayIC50 (µM)Kᴅ (nM)Cell-based Activity (EC50, µM) in MDA-MB-231/468 cellsReference
5a STAT3EMSA0.52 - 0.55->10[1][3][4]
5o STAT3EMSA0.38--[1][3][4]
8i STAT3EMSA0.34->10[1][3][4]
7g STAT3ITC-8800.9 - 1.9[1][4]
9k STAT3ITC-9600.9 - 1.9[1][4]
Proline Analog (3) STAT3EMSA2.4--[3]
Pipecolamide Analog (4) STAT3EMSA5.4--[3]

Key SAR Insights:

  • Ring Size: Substitution of the proline ring in earlier analogs with the smaller, more constrained azetidine ring resulted in a significant boost in potency. For instance, the azetidine-2-carboxamide analog 5a (IC50 = 0.52 µM) is over 4-fold more potent than its proline counterpart 3 (IC50 = 2.4 µM) in inhibiting STAT3 DNA-binding activity.[3] Conversely, expanding the ring to a six-membered pipecolamide (4 ) led to a decrease in potency (IC50 = 5.4 µM).[3]

  • Substitutions on the Aromatic Rings: Optimization of the substituents on the aromatic moieties of the azetidine scaffold led to the discovery of highly potent analogs like 5o (IC50 = 0.38 µM) and 8i (IC50 = 0.34 µM).[1][3][4]

  • Improving Cell Permeability: While initial azetidine analogs like 5a and 8i showed excellent in vitro potency, they exhibited weak activity in cellular assays, likely due to poor membrane permeability.[1] Further modifications, leading to compounds like 7g and 9k , successfully addressed this issue, resulting in potent inhibition of cancer cell viability with EC50 values in the sub-micromolar to low micromolar range.[1][4] These compounds also demonstrated high-affinity binding to STAT3, as confirmed by Isothermal Titration Calorimetry (ITC), with Kᴅ values of 880 nM and 960 nM for 7g and 9k , respectively.[1][4]

  • Selectivity: The novel azetidine-based inhibitors have shown remarkable selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5, with IC50 values greater than 18 µM against these off-targets.[1][2][4] This high selectivity is crucial for minimizing potential side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these azetidine-based STAT3 inhibitors are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay measures the ability of a compound to inhibit the binding of active STAT3 protein to its specific DNA-response element.[3]

  • Preparation of Nuclear Extracts: Nuclear extracts containing active STAT3 are prepared from cancer cell lines (e.g., NIH3T3/v-Src fibroblasts) known to have constitutively active STAT3.

  • Incubation with Inhibitors: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine compounds or a vehicle control (DMSO) at room temperature for 30 minutes.

  • Binding Reaction: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is added to the mixture.

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Detection and Quantification: The gel is dried and exposed to X-ray film or a phosphor imager. The bands corresponding to the STAT3:DNA complexes are quantified, and the IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration.[5]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][6]

  • Sample Preparation: The STAT3 protein is placed in the sample cell, and the azetidine compound is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.

  • Titration: The compound is injected in small aliquots into the protein solution at a constant temperature (typically 25°C).

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters, including the Kᴅ.[7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Human breast cancer cells (e.g., MDA-MB-231 or MDA-MB-468), which harbor constitutively active STAT3, are seeded in 96-well plates and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the azetidine inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.

Visualizing the Frameworks

To further elucidate the context of these SAR studies, the following diagrams, created using the DOT language, illustrate the targeted signaling pathway, a typical experimental workflow, and the logical progression of an SAR study.

STAT3_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (Monomer) JAK->STAT3_inactive Phosphorylates pSTAT3 Phosphorylated STAT3 (p-STAT3) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation DNA DNA (Target Gene Promoters) STAT3_dimer->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Initiates Transcription Inhibitor Azetidine Inhibitor Inhibitor->pSTAT3 Inhibits Dimerization Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: The JAK/STAT3 signaling pathway and points of inhibition by azetidine compounds.

Experimental_Workflow start Start synthesis Compound Synthesis (Azetidine Analogs) start->synthesis in_vitro In Vitro Assays synthesis->in_vitro cellular Cell-Based Assays synthesis->cellular emsa EMSA (STAT3 DNA Binding) in_vitro->emsa itc ITC (Binding Affinity) in_vitro->itc sar SAR Analysis emsa->sar itc->sar viability Cell Viability (MTT Assay) cellular->viability pstat3 Western Blot (p-STAT3 Levels) cellular->pstat3 viability->sar pstat3->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design end End lead_opt->end

Caption: A generalized experimental workflow for the evaluation of STAT3 inhibitors.

SAR_Logic_Flow initial_hit Initial Hit (e.g., Proline Analog) hypothesis Hypothesis: Smaller, rigid scaffold will improve potency initial_hit->hypothesis synthesis Synthesize Azetidine Analogs hypothesis->synthesis testing Biological Testing (EMSA, Cell Viability) synthesis->testing data_analysis Data Analysis: Compare IC50/EC50 testing->data_analysis retest Retest Modified Analogs potent_but_not_permeable Potent in vitro, Weak in cells data_analysis->potent_but_not_permeable Evaluate Data lead_compound Optimized Lead Compound data_analysis->lead_compound modify_for_pk Modify for Permeability (PK) potent_but_not_permeable->modify_for_pk Yes potent_but_not_permeable->lead_compound No modify_for_pk->synthesis retest->data_analysis

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

Comparative Analysis of 3-(3-Chlorophenoxy)azetidine and Other GABA Uptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative gamma-aminobutyric acid (GABA) uptake inhibitor, 3-(3-Chlorophenoxy)azetidine, against a range of established GABA uptake inhibitors. Due to the limited publicly available biological data for this compound, this analysis focuses on the structure-activity relationship (SAR) of the azetidine scaffold and compares its potential with well-characterized inhibitors, supported by experimental data from the scientific literature.

Introduction to GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy and anxiety.[2]

This guide will explore the potential of this compound as a GABA uptake inhibitor by examining the known activities of structurally related azetidine derivatives and comparing them to established inhibitors with diverse chemical scaffolds.

Overview of GABA Transporters and Inhibitor Selectivity

The four major GABA transporter subtypes exhibit distinct tissue distribution and substrate/inhibitor specificities. GAT-1 is predominantly found in neurons, while GAT-2 and GAT-3 are primarily located in glial cells. BGT-1 is expressed in both neurons and glia. The development of subtype-selective inhibitors is a major goal in the field to achieve targeted therapeutic effects with fewer side effects.

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Caption: Distribution of GABA transporter subtypes in neuronal and glial cells.

Comparative Performance Data

The following tables summarize the in vitro potency of various GABA uptake inhibitors, including azetidine derivatives and established clinical and research compounds. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of GABA uptake.

Table 1: Potency of Azetidine-Based GABA Uptake Inhibitors
Compound IDTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[3]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[3]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[3]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[3]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[3]

Note: Specific data for this compound is not available. The data presented is for structurally related azetidine derivatives to provide insight into the potential of this scaffold.

Table 2: Potency of Established GABA Uptake Inhibitors
CompoundTarget(s)IC50 / Ki (µM)Reference
TiagabineGAT-10.07 (IC50)[4]
SKF-89976AGAT-17.3 (Ki)[5]
SNAP-5114GAT-3/GAT-4 (mouse)GAT-2: 550, GAT-3: 944 (IC50)[5]
Nipecotic AcidGAT-114.4 (Ki)[5]
GuvacineGAT-114 (IC50)[1]
NNC-711GAT-10.04 (IC50)[4]

Structure-Activity Relationship (SAR) of Azetidine Derivatives

The available data on azetidine derivatives suggests that modifications to the azetidine ring and its substituents significantly impact potency and selectivity for GABA transporters.[3]

  • Substitution at the 2-position: Azetidin-2-ylacetic acid derivatives with bulky lipophilic moieties, such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl groups, exhibit potent inhibition of GAT-1.[3] This suggests that a lipophilic side chain is crucial for binding to the transporter.

  • Substitution at the 3-position: 3-Hydroxy-3-phenylazetidine derivatives show moderate affinity for GAT-1 and GAT-3.[3] The presence of a hydroxyl group and an aromatic ring at this position appears to be tolerated, though it may not confer high potency. The phenoxy group in this compound could potentially occupy a similar binding pocket.

  • N-substitution: The nature of the substituent on the azetidine nitrogen is a key determinant of activity. Large, lipophilic N-substituents are common in potent GAT inhibitors like Tiagabine.

dot

SAR_Azetidine cluster_sar Structure-Activity Relationship of Azetidine GAT Inhibitors Azetidine Azetidine Core N_Sub N-Substituent (Large, Lipophilic) Azetidine->N_Sub Modifies C2_Sub C2-Substituent (Lipophilic Side Chain) Azetidine->C2_Sub Modifies C3_Sub C3-Substituent (Aromatic/Polar Group) Azetidine->C3_Sub Modifies Potency Potency & Selectivity N_Sub->Potency C2_Sub->Potency C3_Sub->Potency

Caption: Key structural features of azetidine derivatives influencing their activity as GABA uptake inhibitors.

Experimental Protocols

The determination of the inhibitory activity of compounds on GABA transporters is typically performed using in vitro cell-based assays. A general protocol is outlined below.

[³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are commonly used.

  • Cells are transiently or stably transfected with the cDNA encoding the desired human or rodent GAT subtype (e.g., hGAT-1, rGAT-3).

2. Assay Procedure:

  • Transfected cells are seeded in 96-well plates and grown to confluency.

  • The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • A solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound is added to the wells.

  • The plates are incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C to allow for GABA uptake.

3. Termination and Measurement:

  • The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., Tiagabine for GAT-1).

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.[6]

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GABA_Uptake_Assay A Seed GAT-expressing HEK-293 cells in 96-well plate B Wash cells with buffer A->B C Add [³H]GABA and test compound B->C D Incubate (10-20 min) C->D E Terminate uptake and wash with cold buffer D->E F Lyse cells E->F G Measure radioactivity via scintillation counting F->G H Calculate IC50 values G->H

Caption: Workflow for a typical [³H]GABA uptake assay.

Conclusion

While direct experimental data for this compound as a GABA uptake inhibitor is currently unavailable, the analysis of structurally related azetidine derivatives provides a foundation for predicting its potential activity. The azetidine scaffold has been shown to be a viable core for developing GAT inhibitors, with potency and selectivity being highly dependent on the nature and position of substituents. The 3-phenoxy moiety in the target compound is a feature that warrants further investigation, as aromatic interactions can play a significant role in ligand binding to transporters.

Future research should focus on synthesizing this compound and evaluating its inhibitory activity against the panel of GAT subtypes using the experimental protocols outlined in this guide. Such studies will be crucial in determining the therapeutic potential of this and related compounds for the treatment of neurological disorders.

References

Validating the Synthesis of 3-(3-Chlorophenoxy)azetidine: A Comparative Guide to Independent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two robust and independent methods for the synthesis of 3-(3-Chlorophenoxy)azetidine, a valuable building block in medicinal chemistry. The primary method detailed is a Williamson-type ether synthesis, leveraging nucleophilic substitution, for which performance data on a closely related analogue is available. The secondary, alternative method is the Mitsunobu reaction, a well-established protocol for the formation of aryl ethers.

This guide presents detailed experimental protocols for both methods, a quantitative comparison of their key performance indicators, and visual workflows to aid in the selection of the most suitable method for your research needs.

Performance Comparison

The following table summarizes the key quantitative data for the two proposed synthetic methods. The data for the Williamson-type synthesis is based on an analogous compound, tert-Butyl 3-(3-chlorophenoxy)-3-(p-tolyl)azetidine-1-carboxylate, as a benchmark for expected performance[1].

ParameterMethod 1: Williamson-Type Ether SynthesisMethod 2: Mitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, 3-ChlorophenolN-Boc-3-hydroxyazetidine, 3-Chlorophenol
Key Reagents Sodium hydride (NaH)Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Yield (%) ~81% (based on analogue)[1]Typically 60-90%
Purification Flash Column ChromatographyFlash Column Chromatography
Key Byproducts H₂ gas (from NaH quench)Triphenylphosphine oxide, Diethyl hydrazodicarboxylate

Experimental Workflows

The logical flow for selecting a synthetic method based on key considerations is outlined below.

A Start: Need to Synthesize This compound B Evaluate Synthesis Methods A->B C Method 1: Williamson-Type Ether Synthesis B->C D Method 2: Mitsunobu Reaction B->D E High Yield & Established Analogue Data? C->E Consider F Milder Conditions & Avoidance of Strong Base? D->F Consider E->F No G Select Method 1 E->G Yes F->E No H Select Method 2 F->H Yes I Proceed to Synthesis G->I H->I

Caption: Logical workflow for selecting a synthesis method.

The following diagram illustrates the general experimental workflow for both synthesis and subsequent purification.

A 1. Reagent Preparation (Starting Materials, Reagents, Solvent) B 2. Reaction Setup (Inert Atmosphere, Temperature Control) A->B C 3. Reagent Addition & Reaction B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

References

A Comparative Guide to the Biological Evaluation of Novel Azetidine-Containing STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology, with its persistent activation being a hallmark of numerous human cancers. The development of small-molecule inhibitors that can effectively and selectively target STAT3 is a significant area of research. Azetidine-containing compounds have recently emerged as a promising class of STAT3 inhibitors, demonstrating potent activity in both biochemical and cellular assays.

This guide provides an objective comparison of the biological performance of novel azetidine-containing STAT3 inhibitors with a non-azetidine alternative, supported by experimental data. We will delve into their in vitro efficacy, cellular activity, and the methodologies used to evaluate them.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for two promising azetidine-containing STAT3 inhibitors, 7g and H182 , and compares them with the non-azetidine STAT3 inhibitor, C188-9 .

CompoundClassTargetIn Vitro Potency (IC50, EMSA)Cellular Potency (EC50, Cell Viability)Binding Affinity (Kd)Selectivity
7g Azetidine-2-carboxamideSTAT3~0.34 µM0.9 - 1.9 µM (MDA-MB-231 & MDA-MB-468 cells)880 nM>18 µM against STAT1 & STAT5
H182 Azetidine-basedSTAT30.38 - 0.98 µMNot explicitly statedNot explicitly stated>15.8 µM against STAT1 & STAT5
C188-9 Binaphthol-sulfonamideSTAT32.5 µM (SPR for pY-peptide binding)6 µM to >50 µM (apoptosis induction in AML cells)4.7 nMAlso inhibits STAT1

Mandatory Visualizations

Here we provide diagrams to illustrate the key biological pathway and a typical experimental workflow.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Translocation DNA DNA STAT3_active->DNA 6. DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_inactive Inhibition

Figure 1: The JAK-STAT3 signaling pathway and the inhibitory action of azetidine compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation EMSA EMSA (IC50 determination) Cell_Viability MTT Assay (EC50 determination) EMSA->Cell_Viability Binding_Assay Binding Assay (Kd determination) Binding_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Xenograft Xenograft Models Apoptosis_Assay->Xenograft Start Novel Azetidine Compound Start->EMSA Start->Binding_Assay

Figure 2: General experimental workflow for the biological evaluation of novel compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

  • Nuclear Lysate Preparation: Nuclear extracts containing active STAT3 are prepared from appropriate cancer cell lines (e.g., MDA-MB-231) that harbor constitutively active STAT3.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • Nuclear extracts are pre-incubated with increasing concentrations of the test compound (or DMSO as a vehicle control) at room temperature for 30 minutes in a binding buffer containing poly(dI-dC) as a non-specific competitor.

    • The ³²P-labeled hSIE probe is then added to the mixture, and the reaction is incubated for another 20-30 minutes at room temperature.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3-DNA complex are quantified, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of STAT3 DNA-binding activity compared to the control.[1][2]

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.[1][2]

Conclusion

The novel azetidine-containing compounds, 7g and H182 , demonstrate potent and selective inhibition of STAT3 in both in vitro and cellular assays.[1][2][3][4] Their sub-micromolar to low micromolar efficacy compares favorably with the non-azetidine inhibitor C188-9 , which, while showing high binding affinity, exhibits lower potency in cellular functional assays.[5][6][7][8] The azetidine scaffold represents a promising pharmacophore for the development of next-generation STAT3 inhibitors for cancer therapy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds.

References

comparing the efficacy of different synthetic routes to 3-aryloxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryloxyazetidine scaffold is a privileged motif in medicinal chemistry, valued for its unique conformational constraints and its role as a key building block in a variety of biologically active molecules. The efficient and scalable synthesis of these compounds is therefore of significant interest. This guide provides a comparative analysis of the most common and effective synthetic routes to 3-aryloxyazetidines, focusing on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

The primary strategies for the synthesis of 3-aryloxyazetidines commence with the readily available starting material, N-Boc-3-hydroxyazetidine. From this precursor, two principal pathways are predominantly employed: the Mitsunobu reaction and a two-step nucleophilic substitution proceeding through a sulfonate ester intermediate (a variation of the Williamson ether synthesis). Both synthetic routes culminate in a final deprotection step to yield the desired 3-aryloxyazetidine, typically isolated as a hydrochloride salt.

Comparative Analysis of Synthetic Routes

The choice between the Mitsunobu reaction and the Williamson ether synthesis often depends on factors such as the electronic properties of the phenol, desired scale of the reaction, and tolerance of functional groups. The following table summarizes the key quantitative parameters for these methods.

RouteKey TransformationTypical ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Scope & Limitations
Mitsunobu Reaction Direct O-arylation of N-Boc-3-hydroxyazetidinePPh₃, DIAD/DEAD, PhenolTHF0 to RT2-1260-95Generally high yielding for a broad range of phenols. Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.
Williamson Ether Synthesis Two-step: 1) Sulfonylation 2) Nucleophilic Substitution1) MsCl or TsCl, Et₃N 2) Phenol, K₂CO₃1) DCM 2) DMF1) 0 to RT 2) 60-801) 1-2 2) 12-2470-95 (over two steps)Excellent for phenols with electron-withdrawing or neutral substituents. The use of a strong base with sensitive phenols can be a limitation. Requires an additional synthetic step compared to the Mitsunobu reaction.

Experimental Protocols

Route 1: Mitsunobu Reaction

This method facilitates the direct conversion of an alcohol to an ether with inversion of stereochemistry.

Step 1: Synthesis of N-Boc-3-phenoxyazetidine

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) is added triphenylphosphine (PPh₃, 1.5 eq.). The mixture is cooled to 0 °C in an ice bath.

  • Reagent Addition: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the cooled solution over 15 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct, affording N-Boc-3-phenoxyazetidine.

Route 2: Williamson Ether Synthesis via Sulfonate Intermediate

This two-step approach involves the activation of the hydroxyl group as a sulfonate ester, which is an excellent leaving group for the subsequent nucleophilic substitution by a phenoxide.

Step 1: Synthesis of N-Boc-3-mesyloxyazetidine (Mesylation)

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitored by TLC.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine, which is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-phenoxyazetidine

  • Reaction Setup: To a solution of the crude N-Boc-3-mesyloxyazetidine (1.0 eq.) and the desired phenol (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours under a nitrogen atmosphere, with progress monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to give N-Boc-3-phenoxyazetidine.[1]

Final Step: N-Boc Deprotection

Synthesis of 3-Phenoxyazetidine Hydrochloride

  • Reaction Setup: N-Boc-3-phenoxyazetidine (1.0 eq.) is dissolved in a 4M solution of HCl in dioxane (10 volumes).

  • Reaction: The mixture is stirred at room temperature for 2-4 hours, with completion monitored by TLC.

  • Work-up and Isolation: The reaction mixture is concentrated to dryness under reduced pressure. The resulting solid is triturated with diethyl ether, and the precipitate is collected by filtration. The solid is washed with diethyl ether and dried under vacuum to yield the final 3-phenoxyazetidine hydrochloride salt.[1]

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the key transformations.

Mitsunobu_Reaction start N-Boc-3-hydroxyazetidine + Phenol reagents PPh3, DIAD/DEAD THF, 0°C to RT start->reagents product N-Boc-3-phenoxyazetidine reagents->product deprotection HCl/Dioxane product->deprotection final_product 3-Aryloxyazetidine Hydrochloride deprotection->final_product

Mitsunobu Pathway for 3-Aryloxyazetidine Synthesis

Williamson_Ether_Synthesis start N-Boc-3-hydroxyazetidine mesylation MsCl, Et3N DCM, 0°C to RT start->mesylation Step 1 intermediate N-Boc-3-mesyloxyazetidine mesylation->intermediate substitution Phenol, K2CO3 DMF, 60-80°C intermediate->substitution Step 2 product N-Boc-3-phenoxyazetidine substitution->product deprotection HCl/Dioxane product->deprotection final_product 3-Aryloxyazetidine Hydrochloride deprotection->final_product

References

Safety Operating Guide

Proper Disposal of 3-(3-Chlorophenoxy)azetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 3-(3-Chlorophenoxy)azetidine, a heterocyclic compound utilized in pharmaceutical and chemical research.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols to minimize risk to personnel and the environment:

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1]

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.

  • Incompatible Materials: Avoid mixing this compound waste with other chemical waste streams unless their compatibility is certain. In particular, keep it segregated from strong oxidizing agents, strong acids, and bases.

Personal Protective Equipment and Waste Handling Summary

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).[1]To protect against skin contact and potential burns.
Eye Protection Splash-proof safety goggles and a face shield.[1]To protect eyes and face from splashes.
Lab Coat Flame-retardant and chemical-resistant lab coat.To protect skin and personal clothing from contamination.
Waste Container Tightly sealed, chemically compatible container (e.g., high-density polyethylene - HDPE).To safely contain the hazardous waste and prevent leaks.
Waste Label Clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1]To ensure proper identification and handling by waste disposal personnel.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1] Adherence to institutional, local, regional, and national regulations is mandatory.

1. Waste Collection:

  • Carefully transfer the unused or waste this compound into a designated hazardous waste container.
  • This includes any contaminated disposable materials such as pipette tips, weighing boats, and absorbent pads.

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]
  • The label should also indicate the primary hazards (e.g., "Toxic," "Corrosive," "Flammable") based on the properties of similar compounds.[1]

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.
  • Ensure the storage area is away from sources of ignition and incompatible materials.[1]

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound should also be treated as hazardous waste and not be disposed of in regular trash. Do not rinse the containers.[1]
  • Seal the empty container and dispose of it as solid hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place the collected waste into a labeled hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Close the laboratory doors to contain the spill.

    • Notify your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Containment cluster_StorageDisposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) CollectWaste Collect Waste Chemical & Contaminated Materials WorkArea->CollectWaste SelectContainer Use Labeled, Compatible Hazardous Waste Container CollectWaste->SelectContainer SealContainer Securely Seal Container SelectContainer->SealContainer StoreWaste Store in Designated Satellite Accumulation Area SealContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS WastePickup Arrange for Waste Pickup ContactEHS->WastePickup

References

Personal protective equipment for handling 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medicinal, household, or other uses. [1]

This guide provides immediate, essential safety and logistical information for handling 3-(3-Chlorophenoxy)azetidine in a laboratory setting. Researchers, scientists, and drug development professionals should review this information thoroughly before handling this compound to ensure personal safety and proper disposal.

I. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection :

    • Wear safety goggles with side shields or a face shield to protect against splashes.[2] Standard eyeglasses are not sufficient.

  • Hand Protection :

    • Wear chemical-resistant gloves.[2] Given that no specific glove material has been tested for this compound, nitrile or neoprene gloves are a recommended starting point.

    • Always inspect gloves for tears or punctures before use.

    • Contaminated gloves should be removed and disposed of as hazardous waste.

  • Body Protection :

    • A chemical-resistant laboratory coat or gown should be worn.[2]

    • Ensure the coat has a solid front, long sleeves, and tight-fitting cuffs to protect against accidental spills.[2]

  • Respiratory Protection :

    • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • If there is a risk of generating dust or aerosols, or if working outside a fume hood, a respirator with an organic vapor cartridge may be necessary.[2]

  • Foot Protection :

    • Sturdy, closed-toe shoes are required as a minimum.[2]

    • Chemical-resistant boots are recommended where larger quantities are handled.[2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 868833-95-8[1][3]
Molecular Formula C₉H₁₀ClNO[1][3]
Molecular Weight 183.63 g/mol [1][3]
Boiling Point ~278°C (Predicted)[3]
Density ~1.236 g/cm³ (Predicted)[3]
pKa 9.30 ± 0.40 (Predicted)[3]
Storage Temperature 2-8°C[3][4]

III. Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][4]

    • The recommended storage temperature is between 2-8°C.[3][4]

    • Store separately from incompatible materials such as strong acids or oxidizers.[2]

  • Preparation and Handling :

    • All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Before handling, ensure all necessary PPE is correctly worn.

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1]

    • Do not eat, drink, or smoke in the laboratory area.[2]

  • In Case of Accidental Exposure :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

    • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

    • Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

  • Spill Response :

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[1]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5][6]

    • Collect the absorbed material and any contaminated soil into a designated and clearly labeled hazardous waste container.[1][5]

    • Clean the spill area thoroughly.

    • Report the spill to the appropriate environmental health and safety (EHS) office.[5]

IV. Disposal Plan

The disposal of this compound and its contaminated waste must be carried out in strict accordance with local, state, and federal regulations.[2] Improper disposal can lead to environmental harm and safety hazards.

  • Waste Segregation :

    • As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste streams.[1][7] This is crucial as disposal methods and costs differ significantly.[1]

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[2][8]

  • Waste Collection :

    • Collect all waste containing this chemical, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][2]

    • The container must be made of a compatible material, be in good condition, and have a secure, screw-on cap.[5]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][5]

    • The label must include the full chemical name "this compound" and list all other constituents with their approximate percentages.[1][7]

    • Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[5]

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times except when adding waste.[1]

    • The storage area should be cool, dry, and well-ventilated.[1]

  • Disposal of Empty Containers :

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

    • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.[5]

    • After rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste, or as directed by your institution.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.[2][5]

    • Do not pour this compound down the drain or dispose of it in the regular trash.[5]

V. Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management A Review SDS and SOP B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weighing and Transfer C->D Begin Work E Performing Experiment D->E F Temporary Storage E->F G Segregate Halogenated Waste F->G Generate Waste H Collect in Labeled Container G->H I Store Waste Securely H->I J Contact EHS for Pickup I->J

Caption: Procedural workflow for handling this compound.

Accidental Exposure Response Plan cluster_routes Exposure Route cluster_actions Immediate Action Start Accidental Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Clothing, Wash Skin Skin->WashSkin RinseEye Rinse Eyes for 15 min Eye->RinseEye RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth End Seek Immediate Medical Attention FreshAir->End WashSkin->End RinseEye->End RinseMouth->End

Caption: Decision-making process for accidental exposure incidents.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.